Thioacetate
Description
Historical Evolution of Thioacetate Chemistry
The study of this compound is intrinsically linked to the broader history of organosulfur chemistry. Thioacetic acid was first prepared in the 19th century, with early methods involving the reaction of phosphorus pentasulfide with glacial acetic acid or the interaction between acetic anhydride (B1165640) and hydrogen sulfide (B99878). wikipedia.orgorgsyn.org These foundational syntheses paved the way for the preparation of its salts, such as potassium this compound and sodium this compound.
From early on, the primary utility of this compound was recognized in its ability to facilitate the introduction of thiol (-SH) groups into organic molecules. The classic two-step conversion of an alkyl halide to a thiol, proceeding through a stable S-alkyl this compound intermediate, became a cornerstone reaction in organic synthesis. wikipedia.org This method offered a more controlled and less odorous alternative to using hydrogen sulfide or its salts directly. Over the decades, this fundamental transformation has been refined and remains a prevalent strategy, demonstrating the enduring legacy of early this compound chemistry.
Interdisciplinary Significance of this compound in Chemical Sciences
The versatility of the this compound functional group has propelled its use across diverse scientific fields, far beyond traditional organic synthesis.
Organic Synthesis: The paramount role of this compound in organic synthesis is as a thiolating agent. The this compound anion is a robust nucleophile that readily displaces halides and other leaving groups to form this compound esters. wikipedia.org Subsequent hydrolysis under acidic or basic conditions releases the free thiol. wikipedia.org This two-step sequence is highly valued for its reliability and the stability of the this compound intermediate, which serves as an effective protecting group for the otherwise reactive thiol functionality. memphis.edursc.org This strategy is integral to the synthesis of numerous sulfur-containing compounds, including pharmaceuticals. For instance, potassium this compound is used in a reductive acetylation process to convert nitroarenes into aryl acetamides, a key step in the industrial preparation of drugs like paracetamol. wikipedia.org
Biochemistry and Prebiotic Chemistry: In biochemistry, this compound derivatives serve as valuable tools. S-Aryl thioacetates, for example, are used as substrates to measure the activity of esterase enzymes. chemimpex.com More fundamentally, this compound and the resulting thioester bond are central to the "Thioester World" hypothesis concerning the origin of life. mdpi.com This theory posits that high-energy thioesters, such as methyl this compound, could have acted as primordial energy currency, analogous to acetyl-CoA, driving the formation of peptides and other essential biomolecules on early Earth. nih.govwikipedia.orgresearchgate.netchemrxiv.org Studies have shown that this compound can be formed under simulated hydrothermal vent conditions and can phosphorylate to generate acetyl phosphate (B84403), lending credence to its potential role in prebiotic metabolic pathways. nih.gov
Materials Science: The interaction between sulfur and gold has made this compound a key player in materials science and nanotechnology. This compound-terminated molecules are widely used as precursors for the formation of self-assembled monolayers (SAMs) on gold surfaces. sigmaaldrich.comresearchgate.netbeilstein-journals.org While direct adsorption is possible, the this compound group often serves as a stable, protected form of a thiol, which can be deprotected in situ or just before use to form a highly ordered, covalently bound monolayer. sigmaaldrich.comkoreascience.kr These SAMs are critical for fabricating molecular electronics, biosensors, and corrosion-resistant coatings. Furthermore, this compound chemistry is employed in polymer science to create thiol-functionalized polymers and to participate in thiol-ene "click" reactions for creating novel polymer networks and materials. researchgate.netresearchgate.net
Analytical Chemistry: Salts like potassium this compound are also utilized in analytical chemistry as reagents for the detection of certain metal ions, capitalizing on the strong affinity of sulfur for heavy metals. chemimpex.com
Conceptual Frameworks in this compound Research
The utility of this compound is grounded in several key chemical principles and reaction mechanisms that have been the subject of extensive research.
Reactivity and Nucleophilicity: The this compound anion (CH₃COS⁻) is a powerful and soft nucleophile, a property derived from the large, polarizable nature of the sulfur atom. rsc.org This makes it highly effective in Sₙ2 reactions. rsc.org Its parent acid, thioacetic acid, is significantly more acidic (pKa ≈ 3.4) than acetic acid (pKa ≈ 4.72), meaning the this compound anion is readily formed at neutral pH. wikipedia.org
The thioester bond (R-S-CO-R') itself is thermodynamically less stable and kinetically more reactive toward nucleophiles than its oxygen-containing ester counterpart (R-O-CO-R'). tutorchase.combeyond-tutors.comlibretexts.org This enhanced reactivity is attributed to the poorer orbital overlap between the sulfur 3p and carbonyl carbon 2p orbitals, which reduces the resonance stabilization of the thioester group compared to an ester. stackexchange.com This fundamental difference in reactivity is exploited in countless biological and synthetic transformations.
Reaction Mechanisms: Mechanistic studies have provided deep insight into this compound's reactivity. The conversion of alkyl halides to thiols via this compound is a classic example of a two-step sequence involving nucleophilic substitution followed by hydrolysis. wikipedia.org More complex transformations have also been elucidated. For instance, the copper-catalyzed C–S cross-coupling (Ullmann-type) reaction between potassium this compound and aryl halides has been explored through experimental and computational studies. acs.orgnih.gov These investigations have identified the likely catalytic species, [Cu(phen)(SAc)], and suggest the reaction proceeds via an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate, rather than a radical-based mechanism. acs.orgresearchgate.net
Methodological Advancements Driving this compound Investigations
Continuous innovation in synthetic and analytical methods has significantly broadened the scope and efficiency of this compound chemistry.
Synthetic Methodologies: Modern organic synthesis has moved beyond classical methods to embrace more efficient and environmentally benign procedures for preparing and using thioacetates. Catalysis plays a key role in these advancements. For example, phase-transfer catalysts have been shown to accelerate the formation of this compound esters from alkyl halides. lookchem.com The development of copper-catalyzed systems has enabled the efficient formation of S-aryl thioacetates, which are important synthetic intermediates. researchgate.net Novel reagents have also been developed to facilitate these transformations under mild conditions. thieme-connect.com
Significant progress has also been made in the deprotection of this compound esters to yield free thiols. While traditional base- or acid-catalyzed hydrolysis is common, these methods can sometimes be harsh. tandfonline.com Consequently, milder and more selective methods have been developed, including enzymatic hydrolysis using lipases or esterases, which can offer high yields and even stereoselectivity under gentle conditions in aqueous buffer systems. imreblank.chkyoto-u.ac.jpimreblank.chresearchgate.net
| Transformation | Method | Key Features | Reference(s) |
|---|---|---|---|
| Alkyl Halide → this compound Ester | Potassium this compound, Water Solvent | Environmentally friendly, efficient, and fast method using water as a solvent. | rsc.orgrsc.org |
| Aryl Iodide → S-Aryl this compound | CuI / 1,10-phenanthroline (B135089) Catalyst | Efficient copper-catalyzed C-S bond formation for aryl systems. | acs.orgresearchgate.net |
| Alkyl Halide → this compound Ester | Benzyltriethylammonium Tetrathiomolybdate / Acetic Anhydride | Novel, efficient one-pot tandem reaction process under mild conditions. | thieme-connect.com |
| This compound Ester → Thiol | Enzymatic Hydrolysis (e.g., Lipase) | Mild, high-yield deprotection in aqueous buffer; can be stereoselective. | imreblank.chkyoto-u.ac.jp |
| This compound Ester → Thiol | NaOH or HCl Reflux | Standard base- or acid-catalyzed hydrolysis methods. | memphis.edu |
Analytical and Characterization Techniques: The investigation of this compound compounds and their reactions relies on a suite of modern analytical techniques. Gas chromatography (GC) and mass spectrometry (GC-MS) are routinely used to separate, identify, and quantify volatile this compound derivatives and their products. google.comnih.gov Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is indispensable for structural elucidation of both starting materials and products. ontosight.aianjs.edu.iq For mechanistic studies and reaction monitoring, techniques such as UV-Vis spectrophotometry and cyclic voltammetry are employed, particularly in the study of metal-catalyzed reactions. memphis.eduacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
29632-72-2 |
|---|---|
Molecular Formula |
C2H3OS- |
Molecular Weight |
75.11 g/mol |
IUPAC Name |
ethanethioate |
InChI |
InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)/p-1 |
InChI Key |
DUYAAUVXQSMXQP-UHFFFAOYSA-M |
SMILES |
CC(=O)[S-] |
Canonical SMILES |
CC(=O)[S-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thioacetate and Its Derivatives
Development of Novel Thioacetylation Reagents and Protocols
The strategic design of reagents and reaction protocols is central to achieving selective and high-yielding thioacetylation. This involves both the direct control of the acylating agent and the optimization of the reaction environment.
Thioacylation, the process of introducing a thioacyl group, can be precisely controlled through the design of the thioacylating agent. General strategies often involve the activation of a monothiocarboxylic acid with a coupling reagent to facilitate its reaction with a nucleophile, such as an amine. researchgate.netchemrxiv.org An alternative approach involves the reaction of monothiocarboxylic acids with alkyl azides under acidic conditions. researchgate.netchemrxiv.org
Carboxylic dithioesters and dithioacids represent a class of potent thioacylating reagents. nih.gov They react selectively and rapidly at room temperature with aliphatic amines, such as the ε-amino groups of lysine, to form thioamides without the need for additional reagents or catalysts. nih.gov A variety of these reagents have been synthesized, including monofunctional dithioesters with diverse chemical groups and bifunctional dithioesters. nih.gov For instance, thioacylbenzimidazolones have been developed as bench-stable intermediates for the thioacylation of amines. chemrxiv.org
Another innovative approach utilizes N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a novel thiating reagent for the conversion of N-aryl-substituted benzamides into their corresponding benzothioamides in a one-pot procedure. mdpi.com This method involves the initial transformation of the amide to a benzimidoyl chloride derivative, which then reacts with the thiating reagent. mdpi.com
The following table summarizes various reagent-controlled thioacylation strategies.
| Strategy | Reagents | Key Features | Reference |
|---|---|---|---|
| Activation of Monothiocarboxylic Acid | Monothiocarboxylic acid, Coupling reagent (e.g., PyBOP) | Facilitates reaction with amines. | researchgate.netchemrxiv.org |
| Reaction with Alkyl Azides | Monothiocarboxylic acid, Alkyl azide | Proceeds under acidic conditions. | researchgate.netchemrxiv.org |
| Direct Thioacylation | Carboxylic dithioesters, Dithioacids | Reacts selectively with aliphatic amines at room temperature without a catalyst. | nih.gov |
| Use of Activated Thiocarbonyl Compounds | Thioacylbenzimidazolones | Bench-stable intermediates for amine thioacylation. | chemrxiv.org |
| Thionation of Amides | N-isopropyldithiocarbamate isopropyl ammonium salt | One-pot, mild conditions for converting N-aryl benzamides to thioamides. | mdpi.com |
Modern synthetic chemistry places a strong emphasis on environmentally friendly procedures. In thioacetate synthesis, this translates to the use of greener solvents and energy-efficient techniques. Water has been successfully employed as a solvent for the efficient synthesis of organic thioacetates. rsc.org This method highlights the role of the this compound anion as a potent nucleophile in aqueous media for displacement reactions, often with pH control to prevent decomposition of starting materials. rsc.org
The use of polymer-supported reagents, such as polymer-supported sodium this compound, offers a green alternative for converting alkyl halides to S-alkyl thioacetates. researchgate.net This method allows for mild, nonaqueous reaction conditions at room temperature, high yields, and simple product purification by filtration. researchgate.net A significant advantage is the ability to regenerate and reuse the polymeric reagent. researchgate.net
Other green chemistry approaches include the use of deep eutectic solvents (DESs) for radical-mediated hydrothiolation reactions, including the acyl thiol-ene reaction with thioacetic acid. semanticscholar.org Microwave irradiation, often under solvent-free conditions, has also been utilized to accelerate the synthesis of sulfur-containing heterocycles, a principle applicable to this compound synthesis. rasayanjournal.co.inorganic-chemistry.org These methods often lead to shorter reaction times, milder conditions, and reduced waste. mdpi.comrasayanjournal.co.in
The table below outlines several green chemistry approaches for this compound synthesis.
| Approach | Key Features | Reference |
|---|---|---|
| Aqueous Synthesis | Utilizes water as a solvent, promoting nucleophilic displacement by the this compound anion. | rsc.org |
| Polymer-Supported Reagents | Allows for easy separation and purification; the reagent can be regenerated and reused. | researchgate.net |
| Deep Eutectic Solvents (DESs) | Serve as recyclable green reaction media for radical-mediated reactions involving thioacetic acid. | semanticscholar.org |
| Microwave-Assisted Synthesis | Reduces reaction times and can be performed under solvent-free conditions. | rasayanjournal.co.inorganic-chemistry.org |
Catalytic Synthesis of this compound Compounds
Catalysis offers powerful routes to this compound synthesis, enabling reactions under milder conditions with greater efficiency and selectivity. Transition metals, organocatalysts, and enzymes have all been harnessed for this purpose.
Transition metal catalysts are instrumental in forming carbon-sulfur bonds. researchgate.net For instance, transition-metal sulfides have been shown to catalyze the formation of methyl this compound from acetylene (B1199291) and methane (B114726) thiol. researchgate.net This reaction can proceed even without the presence of carbon monoxide and highlights a potential pathway for thioester formation in prebiotic environments. researchgate.net While much of the research on transition metal-catalyzed C-S bond formation focuses on thioethers, the principles are relevant to this compound synthesis. researchgate.net Palladium, nickel, and copper complexes are commonly employed catalysts for creating Aryl-S bonds, which can be extended to the synthesis of S-aryl thioacetates. researchgate.net
The following table presents data on the formation of methyl this compound catalyzed by different transition metal sulfides.
| Catalyst | Reactants | Product | Conditions | Reference |
|---|---|---|---|---|
| NiS (freshly precipitated) | Acetylene, Methane thiol | Methyl this compound | 105 °C, 1 day, aqueous | researchgate.net |
| FeS | Acetylene, Methane thiol | Methyl this compound | 105 °C, 1 day, aqueous | researchgate.net |
| CoS | Acetylene, Methane thiol | Methyl this compound | 105 °C, 1 day, aqueous | researchgate.net |
Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis. nih.gov While direct organocatalytic thioacetylation is a developing area, related reactions demonstrate its potential. For example, thiosemicarbazone-based organocatalysts have been shown to be highly effective in reactions like tetrahydropyranylation, outperforming traditional thiourea (B124793) catalysts. rsc.org The principles of activating substrates through mechanisms like hydrogen bonding are applicable to the activation of thioacetic acid or its derivatives for nucleophilic attack. Asymmetric organocatalysis has been extensively applied to reactions involving thioesters, showcasing the potential for developing enantioselective thioacetylation methods. semanticscholar.org
Nature employs enzymes to conduct highly specific and efficient chemical transformations. In the context of thioacetates, acetyl-Coenzyme A (acetyl-CoA) is a central molecule in metabolism, serving as a biological this compound equivalent. nih.gov The Wood-Ljungdahl pathway, for instance, produces acetyl-CoA from carbon dioxide. nih.gov Thioesterases are a broad family of enzymes that hydrolyze thioester bonds, but they can also be engineered or used in reverse to synthesize these linkages. acs.orgnih.gov Recently, a thioesterase from a nonribosomal peptide synthetase (NRPS) assembly line was shown to catalyze the formation of a macrocyclic indolylamide, demonstrating the synthetic potential of these biocatalysts for complex molecule synthesis involving thioester intermediates. acs.org The pyruvate (B1213749) dehydrogenase complex is another key enzymatic system that produces acetyl-CoA from pyruvate, showcasing a fundamental biological route to an activated this compound. nih.gov
Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity of biocatalysts in organic synthesis. In the context of this compound derivatives, enzymes, particularly lipases and esterases, are utilized for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions.
A common chemoenzymatic strategy involves the chemical synthesis of a this compound, followed by enzymatic hydrolysis to release the corresponding thiol. This is particularly useful for producing flavor compounds, as many potent aroma thiols are unstable and can be generated from their more stable this compound precursors immediately before use. For instance, thioacetates can be synthesized by reacting thioacetic acid with alkenes, and subsequently hydrolyzed by enzymes like pig liver esterase (PLE) to yield thiols. nih.gov In one study, (R,S)-α-terpineol was reacted with thioacetic acid to form α-terpineol this compound derivatives. nih.gov Of eight lipases and two esterases tested, only non-immobilized pig liver esterase was effective in hydrolyzing these derivatives to the corresponding α-terpineol thiols, achieving an 88% yield after 24 hours in a phosphate (B84403) buffer at pH 8.0 and 30 °C. nih.gov
Lipases are versatile biocatalysts that can function in both aqueous and non-aqueous media, making them suitable for various transformations. nih.gov They have been successfully used in the enantioselective acylation of alcohols and amines and the hydrolysis of their corresponding esters and amides. Immobilized lipases, such as those from Candida antarctica (Lipase B) and Rhizomucor miehei, are often employed to facilitate catalyst recovery and reuse. These enzymes can catalyze thioesterification reactions between dithiols and fatty acids, such as palmitic acid, in solvent-free conditions.
The choice of enzyme and reaction conditions is critical for achieving high yields and selectivity. The table below summarizes key findings in the enzymatic hydrolysis of this compound derivatives.
| Enzyme | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pig Liver Esterase (PLE) | α-Terpineol thioacetates | α-Terpineol thiols | 88% | nih.gov |
Stereoselective and Enantioselective Thioacetylation Methods
Controlling stereochemistry is a fundamental goal in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and biological applications. Stereoselective and enantioselective thioacetylation methods aim to introduce a this compound group into a molecule with a high degree of control over the spatial arrangement of the atoms.
Diastereoselective thioacetylation can be achieved by the addition of thioacetic acid to chiral substrates. The inherent chirality of the starting material influences the stereochemical outcome of the reaction. For example, the synthesis of this compound derivatives from naturally occurring monoterpenes like α,β-unsaturated pinane (B1207555) ketones demonstrates this principle. The diastereoselectivity of the addition of thioacetic acid to pinocarvone (B108684) can be significantly enhanced by optimizing reaction conditions. Carrying out the reaction in tetrahydrofuran (B95107) (THF) at temperatures between -60 to -65 °C with pyridine (B92270) as a co-solvent can increase the diastereomeric excess (de) from 33% to 92%.
Another stereoselective approach involves the nucleophilic substitution of a leaving group, such as a bromide, with a this compound anion (AcS⁻). This method has been used to synthesize diastereomerically pure hydroxythiols from precursors like myrtenyl bromide, which is derived from β-pinene.
Enantioselective methods often rely on the use of chiral catalysts or auxiliaries to induce asymmetry. While specific examples of chiral catalysts for direct enantioselective thioacetylation are emerging, the principles are well-established in related transformations. Chiral ligands complexed with transition metals can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Isothiourea-based organocatalysts, for example, have been successfully used in enantioselective C–S bond-forming reactions, which could be adapted for thioacetylation. nih.gov
The table below highlights key findings in stereoselective thioacetylation reactions.
| Substrate | Method | Key Findings | Stereochemical Outcome |
|---|---|---|---|
| Pinocarvone | Addition of Thioacetic Acid | Reaction conditions (low temp, THF, pyridine) significantly improve diastereoselectivity. | Diastereomeric excess (de) up to 92% |
| Myrtenyl bromide | Nucleophilic Substitution with AcS⁻ | Allows for the synthesis of diastereomerically pure products. | High diastereoselectivity |
Flow Chemistry and Continuous Processing in this compound Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods. These advantages include enhanced heat and mass transfer, improved safety profiles for hazardous reactions, greater reproducibility, and ease of scalability. nih.gov
The synthesis of thioacetates and their derivatives can be effectively translated to continuous flow systems. For instance, a continuous flow-based protocol has been developed for synthesizing thiophene-2-carboxylates, which involves the conjugate addition of thioacetic acid to β-nitroacrylates as a key step. researchgate.net This multi-step synthesis can be performed efficiently in a flow reactor setup.
Enzymatic reactions for thioester synthesis have also been successfully implemented in continuous-flow microreactors. The lipase-catalyzed transesterification of thiols with vinyl esters to produce thioesters demonstrates the potential of this approach. In a microreactor, a maximum conversion of 96% was achieved with a residence time of about 30 minutes at 50 °C. This represents a significant reduction in reaction time compared to batch processes. nih.gov
Continuous processing allows for the safe handling of reactive intermediates and reagents. Hazardous materials can be generated in situ and consumed immediately in the next reaction step, minimizing operator exposure and the risks associated with storing unstable compounds. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor enables optimization of reaction conditions to maximize yield and selectivity, which can be challenging in large-scale batch reactors. nih.govnih.gov The development of continuous processes for intermediates like α-thio-β-chloroacrylamides highlights the tuneable nature of these systems, allowing for the selective generation of products by carefully controlling the reaction cascade. nih.gov
Elucidation of Thioacetate Reaction Mechanisms and Reactivity Profiles
Nucleophilic Reactivity of the Thioacetate Anion
The this compound anion (CH₃COS⁻) is a potent nucleophile, a property attributed to the high polarizability and lower electronegativity of the sulfur atom compared to oxygen. This enhanced nucleophilicity allows it to readily participate in substitution and addition reactions, forming the basis for many synthetic applications.
The this compound anion is widely employed as a nucleophile in Sₙ2 reactions to displace leaving groups, such as halides and mesylates, from a variety of substrates. wikipedia.orgrsc.orglookchem.com This reaction provides a convenient and efficient method for the synthesis of thioesters, which are valuable intermediates in organic synthesis. tandfonline.com For instance, potassium this compound is commonly used to convert alkyl halides into their corresponding S-alkyl thioacetates. wikipedia.org This transformation is often carried out in polar solvents like ethanol (B145695) or dimethylformamide to ensure the solubility of the this compound salt. tandfonline.com However, the use of silica-gel supported potassium this compound has been shown to activate the nucleophile, allowing the reaction to proceed in nonpolar solvents under mild conditions. tandfonline.com
The nucleophilic strength of the this compound anion has been demonstrated in aqueous media, highlighting its utility in environmentally friendly synthetic procedures. rsc.orgresearchgate.netrsc.org Studies have shown that the displacement of a mesylate leaving group by the this compound anion proceeds efficiently in a slightly alkaline aqueous medium. rsc.org In contrast, the corresponding reaction with the acetate (B1210297) anion does not occur under similar conditions, underscoring the superior nucleophilicity of the this compound anion. rsc.org
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Substrate | Reagent | Product | Yield (%) | Reference |
| Alkyl Halide (R-X) | Potassium this compound (KSAc) | S-Alkyl this compound (R-SAc) | Good | wikipedia.org |
| Phenyl Mesylate | Potassium this compound (KSAc) | No Reaction | 0 | rsc.org |
| Allylic Mesylates | Potassium this compound (KSAc) | Allylic this compound | High | rsc.org |
| Triflated Salvinorin B | Potassium this compound (KSAc) | 2β-epi-2-thiosalvinorin A | - | nih.gov |
| Monotosylate derived from Myrtenol | Potassium this compound (KSAc) | This compound derivative | - | encyclopedia.pub |
This table is interactive. Click on the headers to sort the data.
The this compound anion also participates in nucleophilic addition reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds. tandfonline.comtandfonline.com This reaction, also known as the thia-Michael addition, is a versatile method for carbon-sulfur bond formation and provides access to β-sulfido carbonyl compounds. tandfonline.comtandfonline.com These products serve as valuable intermediates for the synthesis of various organic molecules. tandfonline.com While alkyl and aryl thiols are commonly used as nucleophiles in Michael additions, thioacetic acid offers the advantage that the resulting thioester can be readily converted to a thiol under mild conditions. tandfonline.comtandfonline.com
A convenient, solvent- and catalyst-free procedure for the Michael addition of thioacetic acid to a variety of conjugated alkenes has been developed, affording the desired products in good to high yields. tandfonline.comresearchgate.net The reaction has been shown to work well with α,β-unsaturated ketones, malonates, esters, and nitro compounds. tandfonline.comtandfonline.com However, with cinnamaldehyde, a lower yield is observed due to a competing 1,2-addition to the carbonyl group. tandfonline.comtandfonline.com Research has also shown that thioacetic acid can add across unsaturated aldehydes in an autocatalytic manner, involving an acylthio-hemiacetal intermediate, which deviates from a typical Michael-type addition. researchgate.net
Table 2: Michael Addition of Thioacetic Acid to Conjugated Alkenes
| Conjugated Alkene | Product | Yield (%) | Reference |
| α,β-Unsaturated Malonate | β-Thioacetyl Malonate | 75-98 | tandfonline.comtandfonline.com |
| α,β-Unsaturated Ester | β-Thioacetyl Ester | 75-98 | tandfonline.comtandfonline.com |
| α,β-Unsaturated Nitro Compound | β-Thioacetyl Nitro Compound | 75-98 | tandfonline.comtandfonline.com |
| Cinnamaldehyde | 1,4-Adduct | 40 | tandfonline.comtandfonline.com |
This table is interactive. Click on the headers to sort the data.
Electrophilic Activation and Transformations of this compound Derivatives
While the this compound anion is primarily known for its nucleophilic character, the thioester functionality itself can be activated and undergo transformations with electrophiles. The carbonyl carbon of a thioester is more electrophilic than that of an ester due to the weaker C-S bond and the lower electronegativity of sulfur compared to oxygen. fiveable.me This increased electrophilicity allows for selective reactions with various nucleophiles to produce other carboxylic acid derivatives. fiveable.me
Furthermore, this compound derivatives can participate in reactions where the sulfur atom acts as a nucleophile towards an electrophile. For example, S-aryl thioacetates can be coupled with carbon monoxide and aryl iodides in a palladium-catalyzed carbonylation reaction to afford S-aryl thioesters. rsc.org This reaction demonstrates the ability of the this compound moiety to undergo transformations involving electrophilic partners. Additionally, the reaction of thiocarbonyl compounds with electrophilic carbenes can lead to the formation of thiocarbonyl ylides, which are reactive intermediates that can undergo various cyclization reactions. uzh.ch
C-S Bond Formation and Cleavage Mechanisms in this compound Chemistry
The formation and cleavage of the carbon-sulfur (C-S) bond are fundamental processes in the chemistry of thioacetates, enabling their use as versatile intermediates in organic synthesis. These transformations can be achieved through various mechanisms, often employing transition metal catalysis or radical pathways.
C-S Bond Formation:
This compound, typically in the form of its anion (MeCOS⁻), serves as an effective sulfur nucleophile for the creation of C-S bonds. beilstein-journals.org A prominent method involves the transition metal-catalyzed cross-coupling of potassium this compound with aryl halides. For instance, copper-catalyzed reactions of potassium this compound with aryl iodides provide an efficient route to S-aryl thioacetates. beilstein-journals.org Mechanistic studies of the Ullmann-type reaction between potassium this compound and iodobenzene, catalyzed by a CuI/1,10-phenanthroline (B135089) system, suggest an oxidative addition-reductive elimination pathway via a Cu(III) intermediate, with no evidence found for radical involvement. conicet.gov.ar This methodology is tolerant of both electron-donating and electron-withdrawing substituents on the aryl ring. beilstein-journals.org
Beyond aryl C-S bonds, this strategy has been extended to the synthesis of chiral benzylic thioacetates through the copper-catalyzed C-S cross-coupling of enantioenriched benzylic quaternary ammonium (B1175870) salts with sources like sodium this compound. aimspress.com Radical-based methods also provide a pathway for C-S bond formation. Radical-radical cross-coupling has been employed to synthesize α-alkylthionitriles from aryl thiols and isobutyronitrile, a reaction catalyzed by copper(II) salts. mdpi.com Furthermore, photoredox catalysis can facilitate C-S bond formation; for example, using Eosin Y under green LED irradiation to couple acetophenone (B1666503) hydrazine (B178648) with aryl thiols. mdpi.com In some photocatalytic systems for thioester synthesis, a proposed mechanism involves the formation of a thioacid radical, which then undergoes homolytic cross-coupling with a C(sp³)-centered radical. rsc.org
C-S Bond Cleavage:
The cleavage of the C-S bond in thioesters is a critical step in many synthetic applications, particularly for unmasking thiol functionalities or in subsequent transformations. Platinum(0) complexes, such as (dippe)Pt(NBE)₂, have been shown to activate and cleave the C–S bond of both cyclic and acyclic thioesters. acs.org For S-methyl this compound, the reaction initially forms an insertion product, which upon further heating in the presence of excess thioester, leads to the final platinum-dithiolate complex. acs.org
In biological and biomimetic systems, C-S bond cleavage is also observed. For example, hydrated Ni(II) salts can mediate the hydrolytic C-S cleavage of thiolates. researchgate.net In certain enzymatic reactions, C-S bond cleavage can precede C-C bond formation, as demonstrated by the enzyme PpATaseCH, which uses ethyl this compound as an acetyl donor for the acylation of resorcinol (B1680541) derivatives. rsc.org Additionally, the C-S bond in the radical cations of sulfides can undergo cleavage, a process that has been studied in various contexts. researchgate.net
Comparative Reactivity Studies of Thioesters versus Oxoesters
The reactivity of thioesters, such as this compound, is often compared to their oxygen-containing analogues, oxoesters (or simply, esters). While structurally similar, their reactivity profiles differ significantly, a characteristic that is exploited in both biological systems and chemical synthesis.
A key observation is that the relative reactivity of thioesters and oxoesters is highly dependent on the nature of the attacking nucleophile. acs.orgacs.org Computational and experimental studies have consistently shown that thioesters and oxoesters exhibit remarkably similar reactivity toward hard nucleophiles like hydroxide (B78521). acs.orgacs.orgnih.govresearchgate.net In a classic study, the rates of basic hydrolysis for ethyl p-nitrobenzoate (an oxoester) and its thioester counterpart were found to be very similar, with the oxoester reacting only about 20% faster. acs.org
However, this similarity vanishes when softer nucleophiles are employed. Thioesters are substantially more reactive than oxoesters toward nucleophiles such as amines and carbanions. acs.orgacs.orgnih.gov For instance, methyl this compound is approximately 100-fold more reactive towards ammonia (B1221849) and at least 2000-fold more reactive towards a methylcyanoacetate carbanion than methyl acetate. acs.orgacs.orgnih.gov Similarly, the reaction of a thioester with n-butylamine to form an amide proceeds over 100 times faster than the corresponding reaction of the oxoester. acs.org This enhanced reactivity is also seen with thiolate nucleophiles. acs.org
Table 1: Comparative Reactivity of Methyl this compound vs. Methyl Acetate A summary of relative reactivity based on computational studies.
| Nucleophile | Relative Reactivity (Thioester vs. Oxoester) | Reference |
| Hydroxide (OH⁻) | Similar | acs.org, acs.org, nih.gov |
| Ammonia (NH₃) | ~100-fold greater for thioester | acs.org, acs.org, nih.gov |
| Methylcyanoacetate Carbanion | ≥2000-fold greater for thioester | acs.org, acs.org, nih.gov |
Several factors contribute to the greater reactivity of thioesters with most nucleophiles:
Ground-State Destabilization: The resonance stabilization in a thioester, involving the overlap between the sulfur lone pair and the carbonyl π-system, is less effective than in an oxoester. This is due to the poorer orbital overlap between the larger sulfur 3p orbitals and the carbon 2p orbitals. sioc-journal.cn This results in a less stable ground state for the thioester relative to the oxoester, making it more reactive. researchgate.net
Electrophilicity of the Carbonyl Carbon: The reduced resonance stabilization makes the carbonyl carbon of a thioester more electrophilic and thus more susceptible to nucleophilic attack. fiveable.me
Leaving Group Ability: The thiolate anion (RS⁻) is a better leaving group than the corresponding alkoxide anion (RO⁻) because sulfur is more polarizable and can better stabilize the negative charge. masterorganicchemistry.com
α-Proton Acidity: The α-protons of thioesters are more acidic than those of their oxoester counterparts, making thioesters more useful as enolate precursors in reactions like aldol (B89426) additions. sioc-journal.cnorganic-chemistry.org
These principles are also observed in enzymatic catalysis. In studies with lipolytic enzymes, thioester substrates were found to have Km values that were 5 to 10 times lower and maximal hydrolysis rates (Vmax) that were 2 to 5 times higher than their corresponding oxoester substrates. nih.gov This indicates a higher affinity and faster turnover for the thioester variants with these particular enzymes. nih.gov
Table 2: Kinetic Parameters for Enzymatic Hydrolysis of Acyl-Oxyester vs. Acyl-Thioester Substrates Data from a comparative study on lipolytic enzymes.
| Substrate Type | Relative Km Value | Relative Vmax | Reference |
| Acyl-Oxyester | 1 (Baseline) | 1 (Baseline) | nih.gov |
| Acyl-Thioester | 5-10 fold lower | 2-5 fold higher | nih.gov |
Strategic Applications of Thioacetate in Organic Synthesis and Methodology Development
Thioacetate as a Precursor for Thiol and Thioester Generation
The this compound group is widely employed as a stable, less odorous, and easily handleable precursor for thiols. researchgate.netsigmaaldrich.com Thiols are crucial in various chemical and biological processes but are often unstable and prone to oxidation. imreblank.ch The this compound functionality provides a protective shield, allowing for the controlled release of the reactive thiol group when needed. imreblank.chgoogle.com
The generation of thiols from thioacetates is typically achieved through hydrolysis of the thioester bond. wikipedia.org This can be accomplished under various conditions, including acidic, basic, or enzymatic catalysis. imreblank.chmemphis.edu The choice of method depends on the specific substrate and the desired reaction conditions.
Thioacetates are also valuable intermediates in the synthesis of other thioesters. Through transesterification reactions, the acetyl group of a this compound can be exchanged with other acyl groups, providing access to a diverse range of thioester compounds. indianchemistry.com
Selective Deprotection Methods for Thioacetates to Thiols
The selective removal of the acetyl group from a this compound to unveil the free thiol is a critical step in many synthetic sequences. A variety of methods have been developed to achieve this transformation with high chemoselectivity, ensuring that other sensitive functional groups within the molecule remain intact. indianchemistry.com
Common deprotection strategies involve the use of bases such as sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide. sigmaaldrich.comindianchemistry.com These methods are effective but can be harsh and may not be suitable for molecules containing base-labile functionalities. google.com For instance, while sodium hydroxide can be used to hydrolyze thioacetates, it can also hydrolyze esters if present in the same molecule. indianchemistry.com
Milder and more selective deprotection methods have been developed to address these challenges. These include:
Thiolysis: Using other thiols like mercaptoethanol or dithiothreitol (B142953) (DTT) can selectively cleave the this compound through a thiol exchange mechanism. indianchemistry.com
Ammonolysis: Ammonium (B1175870) hydroxide in methanol (B129727) can selectively deprotect thioacetates, often faster than ester hydrolysis. indianchemistry.com
Reductive Cleavage: Reagents like zinc dust in acetic acid can selectively reduce the this compound to the corresponding thiol. indianchemistry.com
Enzymatic Hydrolysis: Lipases and esterases can catalyze the hydrolysis of thioacetates with high selectivity under mild, aqueous conditions. imreblank.chgoogle.com This approach is particularly useful for the synthesis of sensitive biomolecules. imreblank.ch
Cyanide-Catalyzed Deprotection: Catalytic amounts of tetrabutylammonium (B224687) cyanide (TBACN) in a protic solvent can efficiently deprotect aliphatic thioacetates under mild conditions, minimizing the formation of disulfide byproducts. google.comias.ac.inresearchgate.net
Metal-Catalyzed Deprotection: Dysprosium(III) trifluoromethanesulfonate (B1224126) has been shown to catalyze the S-deacetylation of thioacetates under mild heating. researchgate.net
Table 1: Comparison of Selected this compound Deprotection Methods
| Method | Reagent(s) | Conditions | Advantages | Limitations |
| Base Hydrolysis | NaOH, KOH, NaOMe | Basic, often requires heating | Inexpensive, effective for simple substrates | Can be harsh, lacks selectivity with other base-labile groups sigmaaldrich.comgoogle.comindianchemistry.com |
| Thiolysis | Mercaptoethanol, DTT | Mild, neutral pH | High selectivity for thioacetates over esters indianchemistry.com | Requires use of another thiol |
| Ammonolysis | NH₄OH in MeOH | Mild | Good selectivity, especially with sterically hindered esters indianchemistry.com | May not be suitable for all substrates |
| Enzymatic Hydrolysis | Lipases, Esterases | Mild, aqueous, neutral pH | High selectivity, environmentally friendly imreblank.chgoogle.com | Enzyme compatibility and cost |
| Cyanide-Catalyzed | TBACN, protic solvent | Mild, room temperature | High yields for aliphatic thiols, reduced byproducts google.comias.ac.inresearchgate.net | Toxicity of cyanide reagents |
| Metal-Catalyzed | Dy(OTf)₃ | Mild heating | Recyclable catalyst, good yields researchgate.net | Requires a metal catalyst |
In Situ Generation of Thiols from Thioacetates
In many applications, it is advantageous to generate the reactive thiol in situ from its stable this compound precursor immediately before its intended use. rsc.orgou.edu This approach minimizes the handling of the often volatile and malodorous thiol and prevents its degradation through oxidation. imreblank.chou.edu
The in situ generation of thiols is particularly valuable in reactions where the thiol is a highly reactive intermediate. For example, in the formation of self-assembled monolayers (SAMs) on gold surfaces, the direct use of thioacetates can lead to less ordered structures. sigmaaldrich.com By deprotecting the this compound just prior to or during the assembly process, a higher concentration of the active thiolate is available, leading to more densely packed and well-ordered monolayers. ou.edu
One-pot syntheses often rely on the in situ generation of thiols from thioacetates. amazonaws.com For instance, a one-pot method for the synthesis of sulfides involves the initial reaction of an alkyl halide with potassium this compound, followed by the addition of a base to deprotect the this compound and generate the thiolate nucleophile in the same reaction vessel. rsc.org This thiolate can then react with another electrophile to form the desired sulfide (B99878). Microwave-assisted synthesis has also been shown to facilitate the rapid one-pot conversion of alkyl halides to thiols using potassium this compound. amazonaws.com
This compound in Carbon-Sulfur Cross-Coupling Reactions
Thioacetates have emerged as important reagents in carbon-sulfur (C-S) cross-coupling reactions, providing a practical alternative to the use of thiols. These reactions are fundamental for the construction of aryl thioethers and other organosulfur compounds. Palladium-catalyzed cross-coupling reactions, for example, can effectively couple aryl or vinyl halides with this compound, followed by deprotection to yield the corresponding aryl or vinyl thiols. ias.ac.in
Recent advancements have focused on developing more sustainable and efficient methods. Photoredox catalysis, for instance, enables the coupling of aryl halides with potassium this compound under visible light irradiation, avoiding the need for transition metals in some cases. rsc.org These methods often proceed through the formation of a thioacid radical, which then couples with an aryl radical to form the thioester product. rsc.org
This compound in Click Chemistry and Bioconjugation (excluding clinical)
The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-ene reaction, a classic click reaction, involves the addition of a thiol to an alkene or alkyne. Thioacetates serve as excellent precursors for the thiol component in these reactions. The this compound can be deprotected in situ to generate the thiol, which then rapidly reacts with the ene functionality. acs.org
This strategy has been employed in the synthesis of a variety of functional materials. For example, a library of organofunctional silanes has been generated using the thiol-isocyanate click reaction, where the necessary thiols were prepared from the corresponding thioacetates. acs.org
This compound as a Functional Handle for Molecular Probes (excluding diagnostic/therapeutic)
In the field of chemical biology, thioacetates can be incorporated into molecular probes as a latent thiol group. This allows for the specific labeling of biomolecules or the study of biological processes. After the probe has reached its target, the this compound can be selectively deprotected to reveal the thiol, which can then participate in a specific chemical reaction, such as Michael addition to an electrophilic tag on a protein.
Utilization of this compound in Complex Molecule Synthesis (e.g., sulfur-containing biomolecules)
The stability and selective deprotection of the this compound group make it an invaluable tool in the total synthesis of complex, sulfur-containing natural products and biomolecules. ias.ac.in Many biologically active molecules contain thiol or disulfide functionalities, and protecting these groups as thioacetates during a multi-step synthesis is a common and effective strategy.
For instance, in the synthesis of peptides containing cysteine residues, the thiol side chain is often protected as a this compound. This prevents unwanted side reactions during peptide bond formation and allows for selective deprotection at a later stage to form disulfide bridges or for further modification. The use of thioacetates is also prevalent in the synthesis of sulfur-containing carbohydrates and other complex natural products. researchgate.net The enzymatic hydrolysis of thioacetates has been explored for the generation of flavor-active thiols, highlighting the utility of this functional group in biotechnological applications. imreblank.chgoogle.com
Fundamental Biological and Biochemical Roles of Thioacetate
Thioacetate in Central Metabolic Pathways
This compound, primarily in the form of acetyl-coenzyme A (acetyl-CoA), is a critical hub in cellular metabolism, linking catabolic processes that generate it with anabolic pathways that consume it. weizmann.ac.ilcreative-proteomics.com Acetyl-CoA is the principal substrate for the tricarboxylic acid (TCA) cycle, where it is oxidized to produce energy carriers like NADH and FADH₂. creative-proteomics.combeerandbrewing.com It also serves as the fundamental two-carbon building block for the synthesis of fatty acids, sterols, and other essential biomolecules. weizmann.ac.ilbeerandbrewing.com The large coenzyme A (CoA) moiety provides a "handle" for enzymes to recognize and bind the molecule, and the thioester linkage is a high-energy bond, meaning its hydrolysis releases substantial energy to drive reactions forward. weizmann.ac.il
From a prebiotic perspective, this compound is considered a plausible substrate for the emergence of metabolic networks. rsc.orgresearchgate.net Studies suggest that this compound could have been a key intermediate in early biochemical evolution, potentially acting as a precursor to acetyl phosphate (B84403) and linking thioester-based energy with phosphate-based energy currencies like ATP. researchgate.net Furthermore, the formation of thioesters and iron-sulfur clusters from this compound presents a potential entry point into ancient carbon fixation pathways like the Wood-Ljungdahl pathway and the reverse TCA cycle. rsc.orgnih.govfrontiersin.org
The transfer and ligation of the acetyl group from acetyl-CoA are fundamental reactions catalyzed by a wide range of enzymes. Acetyl-CoA synthase (ACS), for instance, catalyzes the formation of acetyl-CoA from CO, a methyl group, and coenzyme A, a critical step in the Wood-Ljungdahl pathway of carbon fixation. nih.govspringernature.com The reaction proceeds through several organometallic nickel intermediates. nih.gov
In biosynthetic pathways, enzymes known as acyltransferases mediate the transfer of the acetyl group to various acceptor molecules. A prime example is the first step of the citric acid cycle, where citrate (B86180) synthase transfers the acetyl group from acetyl-CoA to oxaloacetate to form citrate. beerandbrewing.com Another significant class of enzymes, lipases, can catalyze the hydrolysis of thioacetates to produce thiols or, conversely, synthesize this compound derivatives. researchgate.netimreblank.ch
A powerful chemical biology technique known as native chemical ligation (NCL) mimics biological acyl transfer. This process involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine, forming a native peptide bond. acs.orgacs.org This highlights the inherent reactivity of thioesters in forming amide bonds, a process central to all life. acs.org
Coenzyme A (CoA) and its thioester derivatives, especially acetyl-CoA, are indispensable for cellular metabolism. imrpress.com Acetyl-CoA acts as a crucial carrier of acyl groups, participating in and regulating a multitude of metabolic reactions. imrpress.comyale.edu Its central role connects glycolysis, fatty acid oxidation, and the citric acid cycle. uni-muenchen.de
The metabolism of CoA derivatives is tightly regulated and is crucial for maintaining cellular homeostasis. Enzymes such as acetyl-CoA synthetase, ATP citrate lyase, and acetyl-CoA carboxylase modulate the cellular levels of acetyl-CoA, thereby controlling processes like lipid synthesis and energy metabolism. imrpress.com The reactivity of the thioester bond in acetyl-CoA is essential for its function, enabling it to act as an effective acetate (B1210297) donor in a wide array of enzymatic reactions. beerandbrewing.comuni-muenchen.de Dysregulation of CoA metabolism has been implicated in a variety of diseases, underscoring its physiological importance. imrpress.com
This compound serves as a versatile source of sulfur for various biological and synthetic processes. glpbio.comchemicalbook.comselleckchem.com In microbial metabolism, certain yeasts can generate the volatile thioester methyl this compound from sulfur-containing amino acids like methionine. smolecule.comhud.ac.uk This process appears to be a direct result of yeast metabolism. hud.ac.uk
Research has also demonstrated a primordial link between this compound, thioester formation, and the synthesis of iron-sulfur [Fe-S] clusters. rsc.orgnih.gov The sulfide (B99878) released during the formation of a thioester from this compound can be incorporated into peptide-bound [Fe-S] clusters. rsc.orgnih.gov These clusters are ancient and ubiquitous components of energy metabolism, functioning as critical cofactors in numerous enzymes, including those involved in electron transport chains. rsc.org This suggests that this compound could have played a dual role in the origin of life: providing high-energy thioesters for anabolic reactions and supplying the sulfide necessary for the assembly of key catalytic cofactors. rsc.org
Protein Thioacetylation and De-thioacetylation Mechanisms (Post-Translational Modifications)
Protein S-acylation, often more broadly referred to as thioacylation, is a reversible post-translational modification (PTM) involving the attachment of a fatty acid to the thiol group of a cysteine residue via a thioester bond. tandfonline.comresearchgate.netfrontiersin.org This modification is distinct from other forms of protein lipidation because of the labile nature of the thioester bond, which allows for dynamic regulation of protein function. tandfonline.com S-acylation plays a critical role in modulating nearly all aspects of a protein's life, including its stability, folding, subcellular localization, and interactions with other molecules. tandfonline.comfrontiersin.orgmdpi.com
The dynamic process of S-acylation is regulated by two opposing families of enzymes.
Protein S-Acyltransferases (PATs): These enzymes, also known as "writers," catalyze the attachment of the acyl group to the target protein. tandfonline.comresearchgate.net The largest and most well-characterized family of PATs contains a conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain. tandfonline.com The catalytic mechanism is proposed to be a two-step process: first, the enzyme autoacylates at the cysteine within the DHHC motif, forming a high-energy acyl-enzyme intermediate; second, the acyl group is transferred from the enzyme to the cysteine residue of the substrate protein. tandfonline.com
Acyl-Protein Thioesterases (APTs): These enzymes, known as "erasers," catalyze the reverse reaction, removing the acyl group by hydrolyzing the thioester bond. tandfonline.comresearchgate.net This de-acylation restores the protein to its unmodified state, allowing for rapid cycling and tight regulation of signaling pathways. tandfonline.com
The interplay between PATs and APTs allows S-acylation to function as a dynamic molecular switch, turning protein functions on or off in response to cellular signals.
| Enzyme Class | Function | Common Family/Examples | Mechanism |
| Protein S-Acyltransferases (PATs) | Adds acyl group to cysteine (S-acylation) | DHHC-containing proteins | Two-step transfer: Acyl-CoA to enzyme intermediate, then to substrate protein. tandfonline.com |
| Acyl-Protein Thioesterases (APTs) | Removes acyl group from cysteine (De-S-acylation) | APT family, some sirtuins | Hydrolysis of the thioester bond. tandfonline.comresearchgate.net |
This table provides an interactive overview of the enzymes involved in protein S-acylation.
The addition of a lipid chain via a thioester bond significantly increases the hydrophobicity of a protein, which can induce profound changes in its structure and function. tandfonline.comfrontiersin.org
Protein Localization and Membrane Anchoring: One of the most well-documented roles of S-acylation is to promote the association of soluble proteins with cellular membranes. frontiersin.orgmolbiolcell.org By increasing a protein's affinity for the lipid bilayer, this modification can recruit proteins to specific subcellular compartments, such as the plasma membrane or Golgi apparatus, which is essential for their function in signaling cascades. molbiolcell.org
Protein-Protein Interactions: S-acylation can directly influence a protein's conformation, thereby modulating its ability to interact with other proteins. mdpi.commolbiolcell.org For example, the thioacylation of G protein α subunits has been shown to increase their binding affinity for Gβγ subunits, a critical interaction in G protein-coupled receptor signaling. molbiolcell.org
Protein Stability and Folding: The attachment of a lipid moiety can affect protein stability and is required for the correct folding and structure of many proteins. tandfonline.comfrontiersin.org
Regulation of Activity: By controlling localization and protein interactions, S-acylation serves as a key regulator of protein activity. The reversible nature of this PTM allows for rapid modulation of signaling pathways in response to external stimuli. tandfonline.comthermofisher.com
This compound in Microbial Biotransformations
Microbial biotransformation harnesses the enzymatic capabilities of microorganisms to modify chemical compounds, offering a green and highly specific alternative to traditional chemical synthesis. This compound and its derivatives serve as valuable substrates in these processes, particularly for the production of volatile sulfur compounds, many of which are potent aroma components in food and beverages. The primary microbial biotransformation involving this compound is its hydrolysis to the corresponding thiol, a reaction catalyzed by microbial enzymes such as lipases and esterases.
One of the key applications of this biotransformation is in the flavor industry. Thiols are crucial for the characteristic aromas of many foods, but they are often unstable, readily undergoing oxidation. imreblank.chimreblank.ch Thioacetates, being more stable precursors, can be enzymatically hydrolyzed to release the desired thiols just before their application. imreblank.chimreblank.ch This chemoenzymatic approach combines a chemical synthesis step to produce the this compound, followed by a microbial or enzymatic hydrolysis step. For instance, the reaction of mesityl oxide with thioacetic acid yields S-(1,1-dimethyl-3-oxobutyl) this compound, which can then be hydrolyzed to produce the blackcurrant-smelling odorant 4-mercapto-4-methyl-2-pentanone. imreblank.ch
Research has demonstrated the efficiency of lipases, such as that from Candida rugosa, in catalyzing the hydrolysis of various thioacetates. imreblank.chimreblank.ch The enzymatic hydrolysis of S-2-furfuryl this compound and S-3-(2-methylfuryl) this compound yields 2-furfurylthiol and 2-methyl-3-furanthiol, respectively, both of which are important coffee and meat flavor compounds. imreblank.chimreblank.ch The reaction conditions, including pH, temperature, and the solvent system, can be optimized to maximize the yield and stability of the resulting thiol. For example, the hydrolysis of S-3-(2-methylfuryl) this compound by C. rugosa lipase (B570770) in an aqueous buffer at room temperature can achieve an optimal yield of 88% within 15 minutes. imreblank.ch
Beyond hydrolysis, microorganisms can also synthesize thioacetates. The cheese-ripening yeast Kluyveromyces lactis, for instance, can produce S-methyl this compound, which serves as a precursor for other volatile sulfur compounds that contribute to the flavor profile of cheese. jaas.ac.cn Microbial biotransformations can also involve more complex reactions. For example, the biotransformation of terpenoids like (1S)-(-)-verbenone can include the addition of thioacetic acid to create novel this compound derivatives, which can then be further modified. researchgate.net These processes highlight the versatility of microbial enzymes in utilizing this compound chemistry to generate valuable compounds. google.comgoogle.com
Table 1: Examples of Microbial and Enzymatic Biotransformations Involving this compound
| Substrate | Biocatalyst/Enzyme | Product | Application/Significance | Yield | Reference(s) |
| S-3-(2-methylfuryl) this compound | Lipase from Candida rugosa | 2-Methyl-3-furanthiol | Key meat and coffee aroma compound | 88% | imreblank.ch, imreblank.ch |
| S-2-furfuryl this compound | Lipase from Candida rugosa | 2-Furfurylthiol | Important coffee aroma compound | 80% | imreblank.ch |
| S-(1,1-dimethyl-3-oxobutyl) this compound | Lipase | 4-Mercapto-4-methyl-2-pentanone | Blackcurrant-like odorant in food | 75% (synthesis of precursor) | imreblank.ch |
| Methionine | Kluyveromyces lactis | S-methyl this compound | Precursor for volatile sulfur compounds in cheese | - | jaas.ac.cn |
| (1S)-(-)-Verbenone | Chemical step followed by potential biotransformation | Verbanone-2-thioacetate | Chiral intermediate for synthesis | - | researchgate.net |
Biomimetic Studies Utilizing this compound Chemistry
Biomimetic chemistry seeks to mimic complex biological processes using simplified, synthetic systems. This compound and its thioester analogues are central to many of these studies, particularly those aimed at understanding and replicating the biosynthetic machinery of natural products like polyketides and non-ribosomal peptides. nih.gov These natural products are assembled on large, multi-domain enzymes known as megasynthases, where substrates are tethered as thioesters to a carrier protein. mdpi.com
To probe these enzymatic assembly lines, chemists have developed structurally simplified mimics of the natural substrates. N-acetylcysteamine (SNAC) thioesters are widely used for this purpose, as the SNAC group effectively mimics the 4'-phosphopantetheine (B1211885) arm that attaches the growing chain to the enzyme. nih.govmdpi.comresearchgate.net These biomimetic thioesters allow researchers to study individual enzyme domains, elucidate complex biosynthetic pathways, and even engineer the production of novel "unnatural" natural products through precursor-directed biosynthesis. nih.gov
A significant area of biomimetic research involves mimicking the Claisen condensation, a key carbon-carbon bond-forming reaction in polyketide biosynthesis. thieme-connect.comresearchgate.netnih.gov Studies have shown that the self-condensation of malonic acid half thioesters (MAHTs), which are activated forms of acetate units, can be catalyzed by systems such as magnesium ions and imidazole, mimicking the function of polyketide synthase (PKS) enzymes. thieme-connect.comresearchgate.netnih.gov These biomimetic reactions have been developed into asymmetric processes, allowing for the controlled synthesis of chiral building blocks for complex molecules. thieme-connect.com For example, the decarboxylative Claisen condensation of an n-butyl substituted MAHT with phenyl this compound was an early demonstration of mimicking type I PKS activity. thieme-connect.com
This compound chemistry is also employed in biomimetic models of other enzyme systems. For instance, synthetic models of the [NiFe]-hydrogenase active site, an enzyme that catalyzes hydrogen production and oxidation, have been created using nickel(II)-iron(II) dithiolate complexes derived from thioacetic acid precursors. researchgate.net These models help to elucidate the structure and catalytic mechanism of the native enzyme's active site.
Furthermore, the principles of native chemical ligation (NCL), a powerful technique for protein synthesis, are inspired by natural thioester-mediated acyl transfer reactions. nih.govntu.edu.sg Biomimetic studies have developed thioester surrogates that can undergo a series of acyl shift reactions (N-S, S-S, and S-N) to mimic the process of intein-catalyzed protein splicing. ntu.edu.sg This allows for the efficient synthesis of cyclic peptides, which are an important class of therapeutic molecules. ntu.edu.sg These studies showcase the utility of this compound chemistry in dissecting and harnessing the fundamental reactions of life.
Table 2: Biomimetic Systems Utilizing this compound Chemistry
| Biomimetic System | Biological Process Mimicked | Role of this compound/Thioester | Key Findings/Applications | Reference(s) |
| N-Acetylcysteamine (SNAC) Thioesters | Polyketide & Non-Ribosomal Peptide Synthesis | Substrate surrogates that mimic the phosphopantetheine arm of carrier proteins. | Elucidation of enzyme mechanisms, precursor-directed biosynthesis of novel compounds. | mdpi.com, nih.gov, researchgate.net |
| Malonic Acid Half Thioesters (MAHTs) with Mg²⁺/Imidazole | Polyketide Synthase (PKS) - Claisen Condensation | Activated C2-unit nucleophiles for decarboxylative condensation. | Development of catalytic asymmetric reactions for synthesizing chiral building blocks. | thieme-connect.com, researchgate.net, nih.gov |
| Thioester Surrogates with Thioethylamido (TEA) Moiety | Intein-Catalyzed Protein Splicing | Undergo proximity-driven N-S acyl shifts to form thioester intermediates for ligation. | Synthesis of cyclic peptides like conotoxins through biomimetic ligation. | ntu.edu.sg |
| Nickel(II)-Iron(II) Azadithiolate Complexes | [NiFe]-Hydrogenase Active Site | Precursors (bis(thioester) compounds) for synthesizing the dithiolate ligands that bridge the metal centers. | Provides models for studying H₂ production catalysts and understanding the enzyme's active site structure. | researchgate.net |
Thioacetate in Advanced Materials Science and Polymer Chemistry Research
Thioacetate as a Monomer and Polymer Precursor
This compound derivatives are valuable as both monomers and precursors for creating sulfur-containing polymers. wiley.com The thioester functionality can be strategically placed within a monomer, at the chain end of a polymer, or distributed along the polymer backbone. warwick.ac.uk This allows for precise control over the final material's physical, thermal, and structural properties. warwick.ac.uk The this compound group often serves as a protected thiol, which can be deprotected under specific conditions to reveal a highly reactive thiol group for further functionalization or to impart specific properties. researchgate.netrsc.orgrsc.org
The synthesis of polymers containing sulfur is a significant area of materials science, and this compound chemistry provides several effective routes. wiley.comwiley-vch.de Sulfur-containing polymers are known for a range of desirable properties, including high refractive indices, metal ion coordination, and unique electrochemical characteristics. wiley-vch.de
One method involves using thioacetic acid in thiol-ene click reactions to functionalize existing polymers. For instance, polycyclooctene (PCOE) has been functionalized with this compound groups to create ethylene (B1197577) this compound (EVSA) copolymers. osti.govacs.org Another approach is the synthesis of polythioamides through multicomponent polymerizations, such as the Willgerodt–Kindler reaction, which uses elemental sulfur, aldehydes, and amines. wiley-vch.de Additionally, thioester-containing monomers can be polymerized to create materials like polythiomethacrylates. uq.edu.au The introduction of this compound groups into carbohydrates is another synthetic route, although care must be taken to suppress side reactions caused by thioacetyl migration. frontiersin.org
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are essential for synthesizing well-defined polymers. mdpi.com The compatibility of functional groups with the polymerization conditions is crucial. This compound has been evaluated as a protecting group for thiol moieties in RAFT polymerization. researchgate.netrsc.org
Research has shown that the this compound group is compatible with the RAFT polymerization of various monomers, including styrenes, acrylates, and methacrylates. rsc.org Unlike some other sulfur-containing groups, the this compound moiety typically does not cause undesirable chain transfer or inhibit the polymerization process, allowing for the creation of well-defined polymers with predictable molecular weights and low polydispersity. researchgate.netrsc.org The protected thiol groups can then be liberated post-polymerization via aminolysis to yield functional polythiols. researchgate.netrug.nl This strategy has been used to create random copolymers that can be cross-linked to form single-chain polymer nanoparticles (SCNPs). rug.nl The general mechanism of RAFT involves a thiocarbonylthio group that mediates the polymerization, and selecting the appropriate RAFT agent is key to controlling the reaction. beilstein-journals.orgtcichemicals.com
Attaching this compound groups as pendant side chains onto existing polymer backbones is a powerful method for modifying material properties. acs.org A notable example is the functionalization of polycyclooctene (PCOE), a model for dehydrogenated polyethylene (B3416737), with this compound pendants using thiol-ene click chemistry. osti.govacs.org
In this process, a controlled semibatch addition technique can be used to produce copolymers with varying degrees of this compound incorporation (e.g., 4–25 mol %). acs.org This functionalization has a profound impact on the polymer's properties. For instance, increasing the this compound content leads to a decrease in crystallinity and an increase in stretchability. acs.org Copolymers with the highest levels of functionalization have been shown to be amorphous and exhibit a remarkable elongation at break, reaching up to 2000%. acs.org This enhanced elasticity is attributed to the specific functionalization with this compound pendants and intrinsic cross-linking that can occur during processing. acs.org
Development of Functional Polymers Incorporating this compound Moieties
The incorporation of this compound moieties into polymers is a key strategy for developing functional materials with tailored properties. acs.org The thioester group can be introduced as part of a monomer, allowing for its placement at specific points along the polymer chain through copolymerization. warwick.ac.uk This approach enables the fine-tuning of the material's characteristics. warwick.ac.uk
For example, copolymers of 2-(acetylthio)ethyl methacrylate (B99206) (AcSEMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) have been synthesized via RAFT polymerization. warwick.ac.uk Subsequent hydrolysis of the this compound groups yields free thiols, which can be used, for instance, in the formation of gold nanoclusters. warwick.ac.uk Similarly, porous polymer microspheres have been functionalized with this compound groups through thiol-epoxy click reactions. zju.edu.cn These this compound-functionalized microspheres have demonstrated a high capacity for adsorbing metal ions like Cu2+. zju.edu.cn The functionalization of polycyclooctene (PCOE) with this compound has been shown to produce materials with greater stretchability, elasticity, and reprocessability, making them suitable for applications like elastomers. umass.edu
This compound in Surface Modification and Interface Engineering
This compound chemistry plays a crucial role in the modification of surfaces and the engineering of interfaces, particularly for applications in electronics and sensing. researchgate.netarxiv.org The this compound group can act as an effective anchor to bind molecules and polymers to surfaces, especially gold. researchgate.net The adsorption of polymers containing this compound groups is a method for modifying electrode surfaces. researchgate.net
This surface functionalization can be driven by entropy and can occur directly from the this compound group without the need for a base to deprotect the thiol. researchgate.net This property is advantageous for creating functional surfaces for applications such as biosensors. researchgate.net Surface modification using sulfur-containing ligands like thiols (often derived from thioacetates) is a widely used strategy to control the reactivity and hydrophilicity of gold nanoparticles. nih.gov
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed on a substrate, and they are fundamental to nanotechnology and molecular electronics. beilstein-journals.org this compound-functionalized molecules are common precursors for the formation of SAMs on metal surfaces, particularly gold. researchgate.netbeilstein-journals.org
The process often involves the in situ deprotection of the this compound to generate a thiol, which then covalently binds to the gold surface. beilstein-journals.org This method has been used to form SAMs of complex molecules like (oligo)phenothiazines on gold-coated silicon wafers. beilstein-journals.org The formation and thickness of these monolayers can be confirmed by techniques such as ellipsometry. beilstein-journals.org It has been noted, however, that SAMs formed from the direct adsorption of alkanethioacetates may be less densely packed and well-ordered compared to those formed from the direct adsorption of the corresponding alkanethiols. acs.org The purity of the precursor is critical, as contaminants can lead to disordered monolayers. sigmaaldrich.com
Smart Materials and Responsive Systems Based on this compound Transformations
The strategic incorporation of this compound groups into polymer architectures is a key method for developing advanced smart materials. These materials are designed to undergo significant changes in their chemical or physical properties in response to specific external stimuli. mdpi.comijnrd.org The this compound group serves as a stable and protected precursor—a "caged" form—of the highly reactive thiol (sulfhydryl) group. researchgate.net The transformation of the this compound to a thiol can be initiated by specific triggers, such as changes in pH or redox potential, making it a versatile tool for creating environmentally responsive systems. aston.ac.ukwikipedia.orgnih.gov This controlled deprotection unleashes the thiol group, which can then participate in a variety of subsequent reactions, including thiol-disulfide exchange, thiol-ene Michael additions, or the formation of metal-thiolate bonds, leading to macroscopic changes in the material. google.comresearchgate.netnih.gov
The primary appeal of using this compound transformations lies in the ability to introduce a latent functionality that can be activated on demand. This allows for the precise spatial and temporal control over a material's behavior. rsc.org Materials can be designed to remain stable under ambient or physiological conditions and then execute a programmed response—such as swelling, degradation, self-healing, or payload release—only when they encounter a specific trigger in their target environment. mdpi.comkreo.net This has led to significant research into this compound-based systems for applications ranging from self-healing polymers to targeted drug delivery vehicles. google.comresearchgate.net
Redox-Responsive Systems
Redox-responsive polymers are a major class of smart materials that can react to the different oxidation-reduction potentials found in various biological environments. rsc.org For instance, the intracellular environment of tumor cells has a significantly higher concentration of the reducing agent glutathione (B108866) (GSH) compared to the extracellular space. mdpi.comresearchgate.net This differential provides a specific trigger for materials designed to respond to reducing conditions. mdpi.com
In this context, this compound-functionalized polymers serve as precursors to thiol-containing polymers. The deprotection of this compound to form a free thiol is the initial step. These thiols can then be oxidized to form disulfide bonds, creating cross-linked networks like hydrogels. Conversely, materials cross-linked with disulfide bonds can be designed to disassemble in a reducing environment where the disulfide bridges are cleaved back to free thiols. researchgate.netresearchgate.net
Research has demonstrated the synthesis of poly(disulfide)s through the oxidation polymerization of dithiol monomers, which can be generated in situ from this compound precursors. researchgate.net These materials exhibit robust stability in normal physiological conditions but rapidly break down and release their encapsulated contents in the presence of high GSH levels, a characteristic feature of the tumor microenvironment. mdpi.comresearchgate.net
pH-Responsive Systems
The transformation of a this compound group into a thiol is frequently accomplished through base-catalyzed hydrolysis. wikipedia.orgresearchgate.net This chemical property is exploited to create pH-responsive materials that change their structure or function as the environmental pH crosses a specific threshold. wikipedia.orgrsc.org Polymers containing pendant this compound groups can be triggered to expose their thiol functionalities in a basic environment. researchgate.net
This pH-triggered generation of thiols can induce a variety of responses. For example, the newly formed thiol groups can alter the polymer's hydrophilicity, leading to swelling or dissolution. They can also participate in secondary reactions, such as Michael additions with acrylate-based compounds, to form cross-linked networks in a one-pot process. researchgate.net This allows for the in-situ formation of hydrogels when the pH is raised to the required level for this compound deprotection.
Dual-stimuli systems that respond to both pH and redox conditions have also been developed, often incorporating this compound chemistry. For example, nanoparticles composed of thiolated hyaluronic acid and chitosan (B1678972) can be designed to be stable at physiological pH (7.4) but release their payload in the acidic and reducing environment of a tumor cell. mdpi.com The acidic pH may trigger an initial change in the polymer conformation, while the high GSH concentration cleaves disulfide cross-links, leading to a synergistic and enhanced release. mdpi.commdpi.com
Self-Healing Materials
The concept of self-healing materials, which can autonomously repair damage, represents a significant advancement in materials science. researchgate.netlsu.edu this compound chemistry provides a pathway to creating such materials. google.comgoogle.com The general strategy involves preparing polymers with this compound groups, which are then converted to thiols. These thiols can then form reversible cross-links, such as dynamic disulfide bonds or metal-thiolate coordination networks. nih.govgoogle.comgoogle.com
When the material is damaged (e.g., cut or scratched), these reversible bonds can break and subsequently reform across the damaged interface, restoring the material's integrity. google.comupc.edu For instance, polymer networks cross-linked with transition metal thiolates (e.g., Au(I), Ag(I), or Cu(I)) have demonstrated self-healing properties. google.com The this compound serves as a convenient and stable precursor for introducing the necessary thiol functional groups into the polymer backbone or side chains during synthesis. google.comgoogle.com The healing process often relies on thiol-disulfide exchange reactions or the dynamic nature of metal-ligand bonds, which allow the network to rearrange and repair itself at ambient or slightly elevated temperatures. nih.gov
Advanced Analytical and Spectroscopic Research Methodologies for Thioacetate
Spectroscopic Techniques for Elucidating Thioacetate Reactivity and Structure
Spectroscopy is a cornerstone in the study of thioacetates, offering profound insights into their electronic structure, bonding, and transformations. Techniques ranging from nuclear magnetic resonance to vibrational spectroscopy are indispensable for a comprehensive understanding of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atoms within a molecule, making it invaluable for tracking the progress of reactions and identifying transient species. In the context of thioacetates, NMR has been instrumental in deciphering complex reaction mechanisms.
Research has demonstrated the use of ¹H NMR spectroscopy to monitor reactions in real-time. For instance, in the study of the addition-cyclization of ethyl thioacetoacetate with nucleophiles like hydrazine (B178648) and hydroxylamine, ¹H NMR allowed for the detection of transient intermediates, such as cyclic carbinolamines, and the measurement of their decay rates. cdnsciencepub.com This provides direct evidence for the reaction pathway, showing that cyclization can occur faster than dehydration for the thioester, a key mechanistic insight. cdnsciencepub.com
Similarly, monitoring the conversion of benzyl (B1604629) alcohol to S-benzyl this compound using thioacetic acid revealed the formation of intermediate species, including benzyl acetate (B1210297) and the thionoacetate isomer (PhCH₂OC(S)CH₃), through NMR and GC analysis. nih.gov Kinetic investigations using NMR can further illuminate reaction orders; for example, the rate of benzyl alcohol conversion was found to be second-order in both the alcohol and the acid catalyst (HBF₄). nih.gov Furthermore, both ¹H and ¹³C-NMR are routinely used to confirm the quantitative introduction of the this compound functional group onto molecular scaffolds, such as polyethylene (B3416737) glycol (PEG), by observing characteristic chemical shifts. researchgate.net DFT calculations are often used in conjunction with experimental work to predict ¹³C NMR chemical shifts for proposed adducts, which are then compared with experimental spectra to validate reaction mechanisms. ua.pt
| Reaction | This compound Compound | Intermediate(s) Detected | Spectroscopic Method | Key Finding | Reference |
|---|---|---|---|---|---|
| Addition-cyclization | Ethyl thioacetoacetate | Cyclic carbinolamine | ¹H NMR | Direct observation of a transient intermediate, allowing for measurement of its decay rate. | cdnsciencepub.com |
| Thioesterification of alcohol | S-benzyl this compound | Benzyl acetate, Benzyl thionoacetate | NMR and GC | Identification of sequential intermediates, clarifying the reaction pathway from alcohol to thioester. | nih.gov |
| Functionalization of PEG | α-azide-ω-thioacetate PEG | Not applicable (product confirmation) | ¹H and ¹³C-NMR | Confirmed the quantitative introduction of the this compound functional group onto the polymer chain. | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) is essential for the identification and structural confirmation of this compound derivatives and their metabolites, providing highly accurate mass measurements that allow for the determination of elemental compositions. uky.edu Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offer ultra-high resolution and mass accuracy, enabling the confident assignment of molecular formulas to metabolites in complex biological extracts, often without the need for prior chromatographic separation. uky.edu
In synthetic applications, HRMS is used to confirm the structures of novel this compound-containing compounds. For example, the structure of a 2-thiosalvinorin B derivative, formed via deacetylation of its this compound precursor, was confirmed by HRMS alongside NMR analysis. nih.gov Similarly, the characterization of methyl (acetylthio)stearates and methyl bis(acetylthio)stearates, produced from the reaction of thioacetic acid with vegetable oil derivatives, relied on HRMS to confirm the anticipated molecular formulas. researchgate.net In mechanistic studies, such as the copper-catalyzed C–S cross-coupling reaction between potassium this compound and iodobenzene, HRMS serves to characterize the various components and intermediates present in the reaction mixture. acs.org The coupling of liquid chromatography with HRMS (LC-HRMS) is a particularly powerful combination for analyzing complex samples, such as quantifying sulfur-containing flavor molecules like 2-furfurylthiol (derived from its this compound) in coffee. frontiersin.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For thioacetates, these methods are crucial for structural confirmation and for studying conformational properties. conicet.gov.arnih.gov
The analysis of S-methyl this compound and its deuterated isotopologue using IR and Raman spectroscopy has allowed for the assignment of their fundamental vibrational modes. nih.gov A key finding from these studies is that the stretching force constant for the carbonyl group (C=O) in thioesters is very similar to that in ketones, and that the C(O)-S bond possesses no significant double-bond character. nih.gov This has important implications for understanding the biochemical reactivity of thioesters like acetyl coenzyme A. nih.gov
| Compound | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| Thioacetic Acid (vapor) | C=O stretch | ~1770 | ~1700 (liquid) | rsc.org |
| Thioacetic Acid (vapor) | S-H stretch | ~2550 | ~2560 (liquid) | rsc.org |
| S-ethyl this compound (liquid) | C=O stretch | 1694 | 1692 | conicet.gov.ar |
| S-ethyl this compound (liquid) | C-S stretch (Cs conformer) | 773 | Not specified | conicet.gov.ar |
| S-ethyl this compound (liquid) | C-S stretch (C1 conformer) | 754 | Not specified | conicet.gov.ar |
| S-methyl this compound | C=O stretch | 1715 | 1691 | nih.gov |
Chromatographic Methods for this compound Analysis and Isolation
Chromatography is the premier technique for separating complex mixtures, making it indispensable for the analysis and purification of thioacetates from various matrices, including food, beverages, and reaction mixtures. Both gas and liquid chromatography are widely employed, chosen based on the volatility and polarity of the target this compound compounds. mdpi.com
Gas chromatography is the method of choice for analyzing volatile and semi-volatile thioacetates, which are often important flavor and aroma compounds in fermented foods and beverages. mdpi.com Due to their low concentrations and the complexity of the sample matrix (e.g., wine, beer, cheese), a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is typically required. mdpi.comnih.gov
The analysis of volatile sulfur compounds (VSCs), including methyl this compound and ethyl this compound, in wine and fruit brandy has been extensively studied. mdpi.comnih.gov These studies often employ a sulfur-selective detector, such as a pulsed-flame photometric detector (PFPD) or a sulfur chemiluminescence detector (SCD), to achieve high sensitivity and selectivity for sulfur-containing analytes against a complex background. nih.govshimadzu.com For example, a GC-SCD method was used to analyze volatile sulfur compounds in beer, successfully quantitating S-methyl this compound at parts-per-billion (ppb) levels. shimadzu.com In Swiss Tilsit cheese, HS-SPME-GC/PFPD was used to detect and quantify several VSCs, identifying methyl this compound as one of the key compounds present. admin.ch The NIST Chemistry WebBook provides reference data, such as Kovats' retention indices, which are crucial for the identification of compounds like methyl this compound in GC analysis. nist.gov
| This compound Analyte(s) | Sample Matrix | Extraction/Injection Method | GC Detector | Key Finding | Reference |
|---|---|---|---|---|---|
| Methyl this compound, Ethyl this compound | Wine | HS-SPME | PFPD | Developed a method to quantify VSCs, finding that thioacetates were best measured against a diethyl sulfide (B99878) (DES) internal standard. | nih.gov |
| S-methyl this compound | Beer | Headspace (HS-20) | SCD | Demonstrated high sensitivity for detecting volatile sulfur compounds at trace levels without extensive sample preparation. | shimadzu.com |
| Methyl this compound, Ethyl this compound | Fruit Brandy | HS-SPME (DVB/CAR/PDMS fiber) | MS | Optimized HS-SPME/GC-MS method for VSC analysis in high-ethanol matrices, identifying several thioacetates. | mdpi.com |
| Methyl this compound | Tilsit Cheese | HS-SPME-GC/O | PFPD | Identified and quantified methyl this compound among other VSCs contributing to cheese aroma. | admin.ch |
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is a versatile technique for the separation, quantification, and isolation of a wide range of thioacetates, especially those that are non-volatile or thermally labile.
HPLC methods have been developed for various this compound compounds. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water (with a phosphoric or formic acid modifier) is suitable for the analysis of S-Furfuryl this compound. sielc.com Such methods are scalable and can be used for preparative separation to isolate impurities. sielc.com A highly selective HPLC method was developed and validated for determining process-related impurities in the bulk drug substance of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrating the technique's importance in pharmaceutical quality control. zsmu.edu.ua
UPLC, which uses smaller particle size columns to achieve higher resolution and faster analysis times, has been used to quantify the yield of thioesters formed in aqueous solution. rsc.org For example, the formation of 2-(acetylthio)ethanesulfonic acid (AcCoM) and another thioester (AcEt₃NS) was monitored using UPLC with a C18 column and a photodiode array (PDA) detector, quantifying the products based on their characteristic UV absorbance. rsc.org Column chromatography is also a fundamental tool for the purification of synthesized thioacetates, such as in the isolation of 2β-thiosalvinorin A following its synthesis from a triflate precursor using potassium this compound. nih.gov
| This compound Compound | LC Method | Column | Mobile Phase / Conditions | Detector | Application | Reference |
|---|---|---|---|---|---|---|
| S-Furfuryl this compound | RP-HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified (MS-compatible with formic acid) | Analysis and isolation | sielc.com |
| Morpholinium 2-((...)-thio)acetate | HPLC | Zorbax SB-C18 (1.8 µm) | Isocratic: water/acetonitrile (84:16) with 0.1% methanoic acid | Diode Array Detector (DAD) | Pharmaceutical impurity determination | zsmu.edu.ua |
| 2-(acetylthio)ethanesulfonic acid (AcCoM) | UPLC | Acquity UPLC BEH C18 (1.7 µm) | Isocratic: 5% methanol (B129727), 95% 5 mM tetrabutylammonium (B224687) hydrogen sulfate | PDA (229 nm) | Quantification of reaction yield | rsc.org |
| 2β-thioacetate salvinorin B derivative | Column Chromatography | Silica Gel | Hexane/EtOAc (2:1) | Not applicable (purification) | Purification of synthetic product | nih.gov |
Gel Permeation Chromatography (GPC) for this compound-Containing Polymers
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. aimplas.netoecd.org This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. aimplas.netoecd.org Larger molecules elute from the chromatography column faster than smaller molecules. aimplas.net The application of GPC is crucial in the study of this compound-containing polymers, providing insights into their synthesis and subsequent modifications.
In the synthesis of polymers functionalized with this compound groups, GPC is employed to confirm that the molecular weights of the resulting polymers are close to the targeted values and to determine their polydispersity indices (PDI). utwente.nl A low PDI (typically around 1.1) indicates a well-controlled polymerization process, resulting in polymer chains of similar lengths. utwente.nl For instance, random copolymers containing this compound vinyl monomers have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, with GPC data confirming the desired molecular weights and narrow polydispersities. utwente.nl
GPC is also instrumental in monitoring the chemical modifications of these polymers. For example, when this compound-protected thiol-containing polymers are deprotected to reveal the free thiol groups, GPC can be used to verify that no significant chain degradation has occurred during the process. nih.gov Similarly, in the synthesis of block copolymers where a this compound-functionalized polymer is coupled with another polymer segment, GPC is used to confirm the successful formation of the block copolymer by observing a shift in the molecular weight distribution compared to the precursor polymers. researchgate.net
The characterization of poly(norbornene) this compound and its subsequent deprotection into polythiols has been monitored using GPC, among other techniques. morressier.com Furthermore, GPC has been utilized to analyze the chain length distributions in thiol-acrylate photopolymer networks, where this compound can be a precursor to the thiol monomer. nih.gov By degrading the network and analyzing the resulting backbone chains with GPC, researchers can understand how factors like thiol functionality and concentration affect the polymer network structure. nih.gov
Here is an example of GPC data for a series of this compound-containing polymers:
Interactive Table 1: GPC Data for this compound-Functionalized Polymers
| Polymer | Targeted MW (kDa) | Mn (GPC, kDa) | PDI (Đ) | Reference |
|---|---|---|---|---|
| P(M(M)A-co-thioacetate) | 10 | 9.8 | 1.12 | utwente.nl |
| P(Styrene-co-thioacetate) | 15 | 14.5 | 1.15 | utwente.nl |
| pCL-allyl40 | 5.6 (NMR) | 5.4 | 1.08 | nih.gov |
| P3EPT-PFB | - | - | - | researchgate.net |
| P3EPT-b-PEG | - | - | 1.10 | researchgate.net |
Note: Mn = Number-average molecular weight, PDI = Polydispersity Index, pCL = polycaprolactone, P3EPT = poly(3-ethyl-4-methylthiophene), PFB = pentafluorobenzene, PEG = polyethylene glycol. The values are illustrative and based on findings in the cited literature.
Electrochemical Methods for this compound Detection and Functionalization
Electrochemical methods offer sensitive and selective means for both the detection of this compound and its use in the functionalization of materials. These techniques are typically based on the redox properties of the this compound group or its derivatives.
Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of this compound compounds. rsc.orgkoreascience.krrsc.org For example, the electrochemical properties of a C60 fullerene derivative functionalized with a this compound group have been studied using CV. rsc.org The results showed that the fullerene moiety retained its characteristic reversible redox processes, although the peak potentials were shifted to more negative values due to the presence of the this compound-containing substituent. rsc.org This shift indicates an electronic interaction between the fullerene cage and the this compound group. rsc.org Similarly, CV has been used to characterize ferrocene-alkyne systems terminated with thioacetates, demonstrating electronic conjugation through the molecule. rsc.org
Electrochemical methods are also employed in the development of sensors for various analytes. A novel electrochemical sensor for the detection of biological thiols, such as glutathione (B108866), has been developed based on a conducting polymer, poly(EDOT-thioacetate-co-EDOT). rsc.orgrsc.org The detection principle involves the electrochemical conversion of the this compound moieties on the polymer to thiols, which then react with the target biothiol. rsc.orgrsc.org This interaction is monitored using differential pulse voltammetry (DPV), providing a quantitative measurement of the analyte. rsc.orgrsc.org The sensor exhibited a linear response to glutathione over a specific concentration range with a low limit of detection. rsc.org
Furthermore, electrochemical techniques can be used to drive chemical reactions involving this compound. For instance, the electrochemical addition of thioacetic acid to phenylacetylene (B144264) has been achieved in an electrochemical flow reactor. pku.edu.cnd-nb.info This method allows for the formation of a thioester through a radical addition mechanism, highlighting the potential of electrochemistry in synthetic applications of this compound. pku.edu.cn this compound-functionalized self-assembled monolayers (SAMs) on gold electrodes have also been characterized electrochemically to evaluate their barrier properties and their ability to recognize silver ions. koreascience.kr
Here is a summary of electrochemical data for some this compound compounds:
Interactive Table 2: Electrochemical Data for this compound Compounds
| Compound | Technique | Key Finding | Reference |
|---|---|---|---|
| This compound-C60 derivative | CV, DPV | Reversible redox processes, negative shift in peak potentials compared to C60. rsc.org | rsc.org |
| Poly(EDOT-thioacetate-co-EDOT) | DPV | Electrochemical detection of glutathione with a limit of detection of 0.32 μM. rsc.orgrsc.org | rsc.orgrsc.org |
| Ferrocene-(ethynylphenyl)thioacetates | CV | Single one-electron redox process associated with the Fe2+/Fe3+ pair. rsc.org | rsc.org |
| Arenethis compound SAM on Au | CV, EIS | Forms high-quality, blocking monolayers suitable for ion recognition. koreascience.kr | koreascience.kr |
Note: CV = Cyclic Voltammetry, DPV = Differential Pulse Voltammetry, EIS = Electrochemical Impedance Spectroscopy, SAM = Self-Assembled Monolayer.
Validation of Analytical Methods for this compound in Research Matrices
The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. mdpi.cominnovareacademics.in For the analysis of this compound in various research matrices, method validation involves establishing several key performance characteristics, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.inodmu.edu.ua
The European Union's Commission Decision 2002/657/EC provides guidelines for the validation of analytical methods. mdpi.com The validation process confirms that the analytical procedure is reliable for its intended application. mdpi.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. odmu.edu.ua For example, in an HPLC method for a this compound-containing drug, the chromatograms of a placebo solution should not show any peaks at the retention time of the analyte. odmu.edu.ua
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. innovareacademics.in This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r) of the calibration curve. odmu.edu.ua A high correlation coefficient (e.g., r = 0.9999) confirms the linearity of the method over a specified range. odmu.edu.ua
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. researchgate.net
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. innovareacademics.in It is usually expressed as the relative standard deviation (RSD).
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. epa.govsepscience.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. epa.govsepscience.com These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. sepscience.com For instance, the LOD can be calculated as 3.3σ/S and the LOQ as 10σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. sepscience.com
A study on the determination of thioacetic acid as an impurity in meso-2,3-dimercaptosuccinic acid reported an LOD of 0.005 µg/mL and an LOQ of 0.010 µg/mL using an HPLC method. researchgate.net Another method for quantifying various sulfur compounds, including methyl this compound and ethyl this compound, in wine using solid-phase microextraction and gas chromatography reported quantification limits of 0.5 ppb or lower for most compounds. nih.gov
Here is a summary of validation parameters for an analytical method for a this compound derivative:
Interactive Table 3: Validation Parameters for an HPLC Method for a this compound Compound
| Validation Parameter | Acceptance Criteria | Result | Reference |
|---|---|---|---|
| Specificity | No interference at analyte retention time | Met | odmu.edu.ua |
| Linearity (r) | r ≥ 0.9981 | 0.9999 | odmu.edu.ua |
| Range | 80% - 120% of nominal concentration | Met | odmu.edu.ua |
| Accuracy (Recovery %) | 98.0% - 102.0% | Within limits | odmu.edu.ua |
| Precision (RSD %) | ≤ 2.0% | Within limits | odmu.edu.ua |
| LOD | - | 0.005 µg/mL | researchgate.net |
| LOQ | - | 0.010 µg/mL | researchgate.net |
Note: The values are illustrative and based on findings in the cited literature. The specific acceptance criteria can vary depending on the regulatory guidelines and the application of the method.
Theoretical and Computational Research on Thioacetate Chemistry
Quantum Chemical Calculations of Thioacetate Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the reactivity and selectivity of thioacetates in various chemical transformations. scienceopen.commdpi.com These computational studies allow for the precise modeling of molecular structures and the energetics of reaction pathways. scienceopen.com
Computational investigations have been performed to understand the relative reactivity of oxoesters and thioesters in nucleophilic acyl transfer reactions. nih.gov Studies using quantum mechanical calculations have successfully reproduced experimental observations. For instance, calculations have shown that while oxoesters and thioesters exhibit similar reactivity towards hydroxide (B78521), thioesters are significantly more reactive toward amine and carbanion nucleophiles. acs.org Specifically, thioesters are calculated to be about 100-fold more reactive with amine nucleophiles and at least 2000-fold more reactive with carbanion nucleophiles compared to their oxoester counterparts. acs.orgmdpi.com
The free energies for the reaction of thioacetic acid and methyl this compound with water and hydroxide have been computed to assess their stability and potential accumulation in different environments. mdpi.com The computed free energy of hydrolysis for methyl this compound is in reasonable agreement with experimental values for similar thioesters. mdpi.com
Table 1: Computed Free Energy Changes (ΔG) for Methyl this compound Reactions
| Reactant | Nucleophile | Computational Method | Phase | ΔG (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Methyl this compound | H₂O | M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) | Aqueous (C-PCM) | -19.81 | mdpi.com |
This table presents computed free energy values for the hydrolysis and aminolysis of methyl this compound, illustrating the thermodynamic favorability of these reactions.
The analysis of transition states is crucial for understanding reaction kinetics. Computational models have been developed for the reactions of methyl this compound with various nucleophiles, including hydroxide, ammonia (B1221849), and the carbanion of methyl cyanoacetate. acs.orgmdpi.com These models often include explicit solvent molecules to stabilize the transition state and provide a more accurate representation of the reaction environment. acs.org
In the Ullmann-type C-S cross-coupling reaction between potassium this compound and iodobenzene, DFT calculations have been used to explore the reaction mechanism. conicet.gov.ar These studies indicate that an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate is energetically more favorable than other proposed mechanisms like single electron transfer or halogen atom transfer. conicet.gov.ar The calculations identified a four-membered transition state for the concerted oxidative addition/reductive elimination step, which was found to be high in energy, suggesting a stepwise process is more likely. conicet.gov.ar
Bond rotational analysis of transition states in nucleophilic acyl substitution reactions has highlighted the importance of specific orbital interactions, such as the pX → σ*C-Nu interaction (where X is the sulfur atom), in determining the reactivity of thioesters. nih.govacs.org
The electronic structure of thioacetates dictates their fundamental chemical properties. Gas electron diffraction (GED) combined with quantum chemical calculations has been used to determine the molecular structure of S-methyl this compound. researchgate.net These studies confirm a syn conformation, where the C=O double bond is syn with respect to the S-C(H3) single bond. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating electronic delocalization. In the context of nucleophilic acyl transfer reactions, NBO analysis has shown that the loss of delocalization energy from reactants to the transition state is a key factor in the differential reactivity of oxoesters and thioesters. acs.org For reactions with nucleophiles like ammonia, the loss of delocalization energy is significantly greater for the oxoester, contributing to the higher reactivity of the thioester. nih.govacs.org
Topological analysis based on the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of chemical bonds. mdpi.com While specific QTAIM studies on simple thioacetates are not detailed in the provided context, this method is broadly applied to understand atom-atom interactions in various molecular systems. mdpi.com The bond dissociation energy of the S-H bond in thiols is significantly lower than the O-H bond in alcohols, a fundamental electronic property that influences the reactivity of related species like thioacetates. wikipedia.org
Table 2: Selected Geometric Parameters of S-Methyl this compound
| Parameter | Gas Electron Diffraction (rₐ) | Unit |
|---|---|---|
| C=O bond length | 1.214(3) | Å |
| C-C bond length | 1.499(5) | Å |
| S-C(sp²) bond length | 1.781(6) | Å |
| S-C(sp³) bond length | 1.805(6) | Å |
| O=C-S bond angle | 122.8(5) | ° |
| C-S-C bond angle | 99.2(9) | ° |
Data derived from a study combining gas electron diffraction with quantum chemical calculations, providing a precise structural model of S-methyl this compound in the gas phase. researchgate.net
Molecular Dynamics Simulations of this compound Transformations and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the transformations and interactions of thioacetates over time. csic.esacs.org These simulations solve Newton's equations of motion for a system of atoms, revealing conformational changes, solvent effects, and intermolecular interactions. csic.espensoft.net
MD simulations have been employed to study the structure and interactions in systems containing this compound-related functional groups. For example, all-atom MD simulations have been used to investigate the behavior of molecules in dimethyl sulfoxide (B87167) (DMSO)-water mixtures, which can be relevant for understanding reaction conditions involving thioacetic acid. researchgate.net In studies of self-assembled monolayers (SAMs), MD simulations have been used to understand the packing and energetic preferences of catechol-terminated thiols, which are synthesized from this compound precursors, on gold surfaces. csic.es
Computational Modeling of this compound-Enzyme Interactions
Understanding how this compound-containing molecules interact with enzymes is crucial for drug design and mechanistic enzymology. Computational docking and modeling are used to predict the binding modes and affinities of inhibitors within enzyme active sites. scielo.brnih.gov
In the development of inhibitors for angiotensin-converting enzyme 2 (ACE2), this compound is used as a protected form of the crucial zinc-binding thiol group in the inhibitors. nih.gov Molecular modeling, based on X-ray crystal structures, is used to visualize how these thiol inhibitors, derived from their this compound precursors, bind to the ACE2 active site. These models reveal key interactions, such as the coordination of the thiol to the active site zinc ion and electrostatic interactions with surrounding amino acid residues like histidine and arginine. nih.gov Such models can rationalize structure-activity relationships (SAR) and explain the selectivity of inhibitors for different enzymes. nih.gov
Similarly, in the discovery of new human aldose reductase inhibitors, molecular docking simulations were performed on thiopyrimidinone derivatives, some of which are synthesized from thioacetic acid. scielo.brscielo.br These simulations helped to understand the enzyme-inhibitor interactions that explain the observed inhibitory concentrations (IC₅₀ values). scielo.brscielo.br
Prediction of Novel this compound-Mediated Reactions and Products
Computational chemistry not only explains observed phenomena but also predicts the outcomes of new reactions. By modeling transition states and reaction pathways, researchers can design novel synthetic strategies and predict the stereoselectivity of reactions involving thioacetates.
For instance, a quantitative transition state model was developed to predict the stereoselectivity in boron-mediated aldol (B89426) reactions. scielo.brscielo.br This model was used to assist in the design of new chiral reagents. The addition of chiral boron enolates derived from thioacetates to aldehydes and imines has been rationalized using computational studies, leading to the enantioselective synthesis of valuable products like chiral aziridines and the C-13 side-chain of paclitaxel. scielo.brscielo.br These computational models provide qualitative insights into the factors that control the stereochemical outcome, guiding synthetic efforts. scielo.brscielo.br
Computational investigations into radical-mediated reactions of thioacids have also provided mechanistic insights. rsc.org For example, calculations have shown the energetic preference for 5-exo-trig cyclization over 6-endo-trig cyclization in certain reactions, accounting for the observed product distribution. rsc.org
Application of Machine Learning in this compound Research
Machine learning (ML) is an emerging tool in chemical research that can accelerate discovery by learning from existing data to make predictions about new systems. While direct applications of ML specifically targeting this compound are still developing, the methodologies are being applied to closely related areas.
For example, ML models, such as the random forest classifier, have been used to understand the substrate specificity of acyl-ACP thioesterase enzymes. nih.gov By analyzing sequence variations and catalytic capabilities, these models can identify key amino acid residues that determine the enzyme's function. nih.gov Such approaches could potentially be adapted to study and engineer enzymes that utilize this compound as a substrate or precursor.
Furthermore, machine learning is being explored for predicting the outcomes of chemical reactions, including amide bond synthesis, a reaction class where thioacids and thioacetates are sometimes employed. acs.org ML models could potentially predict reaction yields or identify optimal conditions for this compound-mediated transformations based on small datasets, accelerating process optimization. acs.org The integration of ML with automated synthesis platforms also holds promise for the rapid discovery and optimization of reactions involving this compound derivatives. researchgate.net
Emerging Research Directions and Future Perspectives in Thioacetate Chemistry
Sustainable and Environmentally Benign Thioacetate Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes for and with thioacetates, aiming to minimize environmental impact and enhance safety. A significant focus is on the use of environmentally benign solvents, particularly water. researchgate.netscispace.com Researchers have demonstrated that nucleophilic displacement reactions using the this compound anion can be performed efficiently in aqueous media, often under pH control with mild bases like potassium carbonate, to afford excellent yields and high purity of organic thioacetates. researchgate.netscispace.com This approach avoids the use of volatile and hazardous organic solvents, aligning with green chemistry principles. rsc.org
Another key direction is the development of thiol-free, one-pot synthetic methods. researchgate.net These procedures circumvent the use of volatile and malodorous thiols, which are traditional precursors. By using reagents like potassium this compound in conjunction with other low-cost and readily available chemicals, sulfides and sulfoxides can be synthesized directly, reducing the number of synthetic steps and employing more environmentally friendly reagents. researchgate.net Furthermore, solvent- and catalyst-free conditions for reactions such as the Michael addition of thioacetic acid to conjugated alkenes are being explored, offering a streamlined process with high yields and short reaction times. sci-hub.se The development of safer and more environmentally friendly methods for synthesizing sulfonyl chlorides from thioacetates, using reagents like NaClO2, also contributes to this sustainable trend by avoiding hazardous chemicals. d-nb.info
The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also inherently safer and more sustainable. rsc.org This includes minimizing waste, avoiding toxic reagents and solvents, and improving atom economy. rsc.org
Design and Discovery of Novel Catalytic Systems for this compound Transformations
Catalysis is at the forefront of innovation in this compound chemistry, with a strong emphasis on developing novel systems that offer higher efficiency, selectivity, and broader substrate scope under mild conditions.
Transition Metal Catalysis: Palladium- and copper-based catalysts have shown significant promise. Palladium-catalyzed cross-coupling reactions between thioacetates and aryl halides have been developed, with catalysts like tBuBrettPhos Pd G3 enabling the synthesis of thioarenes under mild conditions. researchgate.net Similarly, copper-catalyzed systems, often using CuI with ligands like 1,10-phenanthroline (B135089), are effective for preparing S-aryl thioacetates from aryl iodides. chemicalbook.com These methods can be accelerated using microwave irradiation, drastically reducing reaction times. chemicalbook.comrsc.org Researchers are also developing magnetically separable nanocatalysts, such as palladium-supported Fe3O4@SiO2, which facilitate easy recovery and reuse, enhancing the sustainability of the process. mdpi.com
Metal-Free and Organocatalysis: Beyond transition metals, there is a growing interest in metal-free catalytic systems. Dysprosium(III) triflate (Dy(OTf)3) has emerged as an environmentally friendly and recyclable catalyst for the selective S-deacetylation of functionalized thioacetates. nih.gov Chiral amino this compound ligands have proven to be highly effective in asymmetric catalysis, such as the enantioselective aryl transfer to aldehydes, achieving high enantiomeric excess with low catalyst loadings. nih.gov The thioacetoxy group in these ligands enhances catalytic performance by increasing the rigidity of the coordination complex. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis represents a modern frontier for this compound reactions. This approach enables novel transformations, such as the formation of amide bonds from thioacids or potassium this compound and amines, under mild conditions. nih.gov These reactions often proceed via radical intermediates and are highly atom-efficient. nih.gov Photocatalytic systems are also being explored for the chromoselective oxidation of thioacetates, where the reaction outcome can be controlled by the wavelength of light used. mdpi.com
The following table summarizes some of the novel catalytic systems being explored for this compound transformations:
| Catalyst System | Transformation | Key Advantages | Reference |
|---|---|---|---|
| Copper(I) iodide / 1,10-phenanthroline | Synthesis of S-aryl thioacetates | Low-cost, effective for aryl iodides, microwave-compatible | chemicalbook.com |
| tBuBrettPhos Pd G3 | Cross-coupling of thioacetates and aryl halides | High yields, mild reaction conditions, broad scope | researchgate.net |
| Dysprosium(III) triflate (Dy(OTf)3) | Selective S-deacetylation | Environmentally friendly, recyclable, high yields | nih.gov |
| Chiral amino this compound ligands / Diethylzinc | Enantioselective aryl transfer to aldehydes | High enantioselectivity, low catalyst loading | nih.gov |
| Ru(bpy)3Cl2 (Visible light) | Amide bond formation from potassium this compound | High atom economy, mild conditions, radical pathway | nih.gov |
| Palladium-supported Fe3O4@SiO2 | Isatin synthesis via Heck and C-H activation | Heterogeneous, reusable, effective for multiple reactions | mdpi.com |
Expansion of this compound Applications in Advanced Functional Materials
This compound chemistry is a key enabler in the synthesis of advanced functional materials, offering a versatile platform for creating polymers and surface modifications with tailored properties.
Polythioesters and Degradable Polymers: Thioacetates are crucial in the synthesis of polythioesters, a class of polymers with tunable properties and potential for chemical recyclability. nih.gov For instance, telechelic α,ω-dithiopolycyclooctene can be synthesized using a dithis compound chain transfer agent during ring-opening metathesis polymerization. marshall.edu Subsequent deprotection of the this compound end-groups to thiols allows for the creation of disulfide-containing polymers that are degradable and reformable, addressing challenges in plastic waste. marshall.edu The use of potassium this compound has also been shown to efficiently link epoxides, leading to nonstoichiometric polymerization and the formation of materials like hydrogels and self-standing films. Current time information in Vanderburgh County, US.organic-chemistry.org
Self-Assembled Monolayers (SAMs) and Surface Functionalization: this compound-terminated molecules are widely used as stable precursors for forming self-assembled monolayers (SAMs) on surfaces, particularly gold. The this compound group protects the reactive thiol, which can be deprotected in situ to form a strong gold-sulfur bond. This strategy is employed with various molecules, including oligo(phenylene vinylene)s (OPVs), to create high-quality, π-conjugated SAMs for applications in molecular electronics and sensors. The ability to functionalize surfaces with complex organic molecules through this compound intermediates is a cornerstone of modern materials science and nanotechnology.
The following table highlights selected research on this compound applications in functional materials:
| Material Type | Role of this compound | Key Findings/Applications | Reference |
|---|---|---|---|
| Polythioesters | Initiator/Monomer precursor | Synthesis of polymers with tunable glass transition temperatures; enables depolymerization. | nih.gov |
| Disulfide-Containing Polyolefins | Chain transfer agent | Creates degradable and reformable polymers from polycyclooctene. | marshall.edu |
| Epoxy Resins/Polymers | Linking agent (as Potassium this compound) | Enables efficient linking of epoxides even under nonstoichiometric conditions. | Current time information in Vanderburgh County, US.organic-chemistry.org |
| Self-Assembled Monolayers (SAMs) | Protected thiol precursor | Forms well-ordered, π-conjugated monolayers of oligo(phenylene vinylene)s on gold. | |
| Functionalized Squalene (B77637) Polymers | Intermediate for thiol functionalization | Synthesis of hexathiolated squalene for thiol-ene photopolymerization. |
Integration of this compound Chemistry with Other Enabling Technologies (e.g., Microfluidics)
The convergence of this compound chemistry with enabling technologies like microfluidics and continuous flow processing is opening new avenues for high-throughput synthesis, reaction optimization, and material fabrication. scispace.com
Continuous flow systems offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation. The synthesis of thioesters, including thioacetates, has been successfully demonstrated in continuous-flow microreactors. researchgate.netnih.gov These systems can achieve rapid and efficient synthesis, sometimes in a matter of seconds, with broad functional group compatibility. researchgate.net For instance, lipase-catalyzed synthesis of thioesters has been performed in a continuous-flow microreactor, demonstrating higher efficiency and shorter reaction times compared to batch methods. nih.gov
Microfluidic platforms are particularly powerful for high-throughput screening and optimization of chemical reactions. rsc.org The use of microfluidic robotic systems has been reported for the optimization of photoredox-catalyzed reactions involving thioacetic acid, allowing for rapid exploration of reaction conditions. researchgate.net Furthermore, this compound-derived SAMs can be integrated directly into microfluidic devices. mdpi.com This allows for the creation of functionalized surfaces within microchannels for applications like protein arrays, combining surface chemistry with the analytical power of microfluidics. mdpi.com The ability to perform reactions and fabricate materials at the microscale is a significant step towards the development of advanced analytical devices and lab-on-a-chip systems.
Future Trajectories in Understanding this compound's Biological Roles
Thioacetates and their corresponding thioesters are central to biochemistry, most notably in the form of acetyl-CoA. Future research is aimed at a deeper understanding of their diverse biological roles and leveraging this knowledge for new therapeutic and diagnostic strategies.
One promising area is the use of this compound derivatives as chemical probes to study biological processes. For example, in kinetic target-guided synthesis (KTGS), this compound-containing molecules can act as precursors that are deprotected in situ by the esterase activity of a target protein, like acetylcholinesterase. This triggers a subsequent reaction, allowing for the discovery of potent enzyme inhibitors. This "two-step" KTGS approach highlights a sophisticated strategy for drug discovery that exploits the specific biochemical environment of the target.
The enzymatic hydrolysis of thioacetates to release potent thiol odorants is another area of interest, particularly in food science and flavor chemistry. Lipases and esterases can be used as biocatalysts to control the release of these unstable but highly impactful aroma compounds from their more stable this compound precursors.
Looking further back, the role of thioacetates in the origin of life remains a compelling area of investigation. Thioacetic acid and its derivatives are considered plausible prebiotic precursors to acetyl-CoA, potentially playing a crucial role in the emergence of metabolic pathways like the Wood-Ljungdahl pathway. Research into the abiotic synthesis of thioesters from this compound under prebiotic conditions continues to provide insights into the chemical foundations of life.
Interdisciplinary Approaches to this compound Research Challenges
Addressing the complex challenges and unlocking the full potential of this compound chemistry will require increasingly interdisciplinary approaches, combining expertise from organic synthesis, materials science, catalysis, biochemistry, and computational chemistry.
Computational and Systems Biology: Computational methods are becoming indispensable for understanding and predicting the behavior of this compound-containing systems. For example, normal mode analysis using quantum mechanics can be used to study the vibrational properties of thioesters, providing insights into their structure and reactivity. Joint experimental and computational studies are crucial for elucidating complex reaction mechanisms, such as those in copper-catalyzed C-S cross-coupling reactions. Systems biology approaches can help to model the intricate networks where this compound derivatives like acetyl-CoA operate, providing a holistic view of their metabolic significance.
Materials Science and Engineering: The development of advanced materials based on thioacetates requires a close collaboration between synthetic chemists who design and create the molecules, and materials scientists who characterize their physical properties and devise applications. rsc.org For instance, creating functional self-assembled monolayers or degradable polymers involves a cycle of molecular design, synthesis, physical characterization (e.g., using atomic force microscopy), and device integration. marshall.edu
Chemical Biology and Drug Discovery: The interface between chemistry and biology is particularly fertile ground for this compound research. Designing this compound-based probes for studying enzyme activity or developing novel therapeutic agents requires a deep understanding of both chemical reactivity and biological function. Interdisciplinary teams are essential to navigate the complexities of drug design, from initial hit identification using techniques like KTGS to in vivo studies.
By fostering collaboration across these diverse fields, the scientific community can tackle fundamental questions, from the prebiotic origins of thioesters to the design of next-generation catalysts and smart materials, ensuring that this compound chemistry remains a vibrant and impactful area of research.
Q & A
Basic: What are the key challenges in synthesizing thioacetate derivatives, and how can they be methodologically addressed?
Answer:
Synthesis of this compound derivatives often faces challenges such as low yields due to competing side reactions (e.g., radical addition leading to byproducts) and purification difficulties caused by irreversible adsorption to silica gel . To mitigate these:
- Optimize reaction conditions : Adjust UV exposure time to balance product formation and side reactions. For example, prolonged UV exposure increases this compound yield but also generates more byproducts; iterative trials (10 minutes to 24 hours) are recommended to identify optimal timing .
- Use control experiments : Validate synthetic pathways by replicating reactions with simpler substrates (e.g., nonene to nonane this compound) under identical conditions to confirm procedural accuracy .
Advanced: How can NMR spectroscopy distinguish this compound functional groups from other acetylated moieties in complex molecules?
Answer:
this compound groups exhibit distinct NMR signatures compared to oxygen-based acetates:
- ¹H NMR : this compound protons resonate at ~2.35 ppm, deshielded relative to acetate protons (2.08–2.17 ppm) due to sulfur’s electronegativity .
- ¹³C NMR : this compound carbonyl carbons appear at δ ~194.0 ppm, significantly downfield from acetate carbonyls (δ ~170 ppm) .
- Validation : Combine with mass spectrometry (e.g., m/z 337 for this compound) to confirm structural assignments .
Basic: What safety protocols are critical when handling potassium this compound in laboratory settings?
Answer:
Potassium this compound (CAS 10387-40-3) requires stringent safety measures:
- Personal protective equipment (PPE) : Use gloves, protective eyewear, and respiratory masks to avoid skin/eye contact and inhalation .
- Storage : Store in cool, dry conditions to prevent degradation; avoid long-term storage due to potential hazardous byproduct formation .
- Waste disposal : Segregate waste and engage certified professionals for disposal to comply with environmental regulations .
Advanced: How can researchers optimize copper-catalyzed C−S cross-coupling reactions involving this compound?
Answer:
Key methodological considerations for Cu-catalyzed reactions (e.g., coupling this compound with aryl halides):
- Catalyst selection : Use Cu(CF3SO3)₂ or Cu(CH₃CN)₄BF₄ for higher efficiency compared to CuI or CuCl .
- Additives : Include 1,10-phenanthroline to stabilize copper intermediates and improve reaction reproducibility .
- Solvent system : Optimize polar aprotic solvents (e.g., DMF) to enhance solubility of reactants and catalysts .
Basic: What analytical techniques are essential for characterizing this compound-containing compounds?
Answer:
- Chromatography : Use reverse-phase HPLC to separate this compound derivatives from byproducts, especially when silica gel adsorption complicates purification .
- Spectroscopy : Combine ¹H/¹³C NMR (for functional group identification) and IR spectroscopy (to confirm S-acetyl stretches at ~1680 cm⁻¹) .
- Mass spectrometry : Employ high-resolution MS (e.g., ESI-MS) to validate molecular ions and fragmentation patterns .
Advanced: How do reaction conditions influence the regioselectivity of this compound formation in carbohydrate chemistry?
Answer:
Regioselectivity in carbohydrate-thioacetate synthesis depends on:
- Protecting groups : Use orthogonal protecting groups (e.g., acetates vs. benzyl ethers) to direct this compound installation to specific hydroxyl positions .
- Temperature : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures promote thermodynamic products .
- Catalysis : Acidic conditions (e.g., BF₃·Et₂O) facilitate carbocation intermediates, enabling nucleophilic attack by potassium this compound .
Basic: What role does this compound play in prebiotic chemistry, and how can this be experimentally modeled?
Answer:
this compound is hypothesized as a precursor to acetyl-CoA in hydrothermal vent environments . Experimental approaches include:
- Simulated vent conditions : React methyl this compound with phosphorylating agents under high-temperature/pressure to synthesize acetyl phosphate, a precursor to ATP .
- pH modulation : Study this compound stability and reactivity in neutral vs. acidic conditions to mimic prebiotic aqueous environments .
Advanced: How can researchers reconcile conflicting data in this compound synthesis yields across studies?
Answer:
Contradictory yield data often arise from variations in:
- Reagent purity : Ensure potassium this compound is anhydrous and free of degradation products, as moisture accelerates hydrolysis .
- Catalyst loading : Systematically vary Cu catalyst concentrations (e.g., 5–20 mol%) to identify stoichiometric thresholds for optimal yields .
- Reaction monitoring : Use in situ techniques (e.g., FTIR or GC-MS) to track intermediate formation and adjust conditions dynamically .
Basic: What are the applications of this compound derivatives in materials science?
Answer:
this compound-functionalized compounds are used in:
- Polymer chemistry : As cross-linking agents for thiol-ene click reactions to create hydrogels or conductive polymers .
- Nanomaterials : Modify metal surfaces (e.g., ruthenium complexes) via thiolate linkages for catalytic or photoelectrochemical applications .
Advanced: How can computational methods complement experimental studies on this compound reactivity?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., this compound vs. acetate attack) .
- Molecular dynamics : Simulate solvent effects on reaction kinetics, particularly in polar aprotic media .
- Docking studies : Explore this compound-enzyme interactions (e.g., acetyltransferase mimics) to design biocatalytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
